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Core Science & Biosynthesis

Foundational

3-Ethyl-4-azaindole chemical structure and physical properties

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Author: BenchChem Technical Support Team. Date: April 2026

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Clarifying Synthetic Details

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Finalizing Citations & Captions

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Mapping URLs & Validating

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Integrating Property Data

I'm now integrating the physicochemical data table, explaining how the 3-ethyl group impacts properties. I'm focusing on how this substitution modifies lipophilicity (LogP) compared to the parent azaindole scaffold, while explicitly stating the CAS number, and integrating the predicted data, to highlight its relevance to kinase inhibition and FBDD. I will also incorporate that the 3-ethyl substitution increases lipophilicity compared to the parent 4-azaindole.

An In-Depth Technical Guide to 3-Ethyl-4-azaindole: Structural Dynamics, Physical Properties, and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), azaindoles have emerged as highly privileged scaffolds. As bioisosteres for both indole and purine systems, they offer unique physicochemical advantages that parent indoles lack [1.1]. 3-Ethyl-4-azaindole (systematically named 3-ethyl-1H-pyrrolo[3,2-b]pyridine) represents a highly specialized derivative within this class. The strategic placement of the nitrogen atom at the 4-position of the indole core, combined with an ethyl group at the 3-position, fundamentally alters the molecule's electron density, hydrogen-bonding capacity, and lipophilicity. This whitepaper provides a comprehensive analysis of the structural properties, mechanistic utility, and validated synthetic protocols for 3-Ethyl-4-azaindole, designed for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The core of 3-Ethyl-4-azaindole consists of a pyrrole ring fused to a pyridine ring. The substitution of a carbon atom with a nitrogen atom (N4) in the six-membered ring makes the pyridine moiety highly electron-deficient[1]. This electron deficiency significantly impacts both the molecule's reactivity and its interaction with biological targets. The addition of the 3-ethyl group increases the steric bulk and lipophilicity (LogP) of the molecule, which is a classical medicinal chemistry strategy used to optimize hydrophobic pocket binding in target proteins[2].

Quantitative Data Summary

The following table consolidates the critical physical and chemical properties of 3-Ethyl-4-azaindole[3][4]:

PropertyValueMechanistic Implication
Systematic Name 3-Ethyl-1H-pyrrolo[3,2-b]pyridineIndicates the fusion of pyrrole and pyridine rings.
CAS Number 25959-74-4Unique identifier for compound verification.
Molecular Formula C9H10N2Defines the atomic composition.
Molecular Weight 146.19 g/mol Low molecular weight ideal for FBDD libraries.
Density (Predicted) 1.142 ± 0.06 g/cm³Relevant for crystallization and formulation.
pKa (Predicted) 14.96 ± 0.40Influences ionization state at physiological pH.
Appearance Solid (typically ≥97% purity)Standard form for HPLC/NMR analytical validation.

Mechanistic Grounding: The 4-Azaindole Scaffold in Drug Discovery

The 4-azaindole core is not merely a structural anomaly; it is a rationally designed pharmacophore. Its utility spans multiple therapeutic areas due to its ability to act as a self-validating system in target binding.

  • Kinase Inhibition (ATP Mimicry): Azaindoles are structurally homologous to the adenine fragment of adenosine triphosphate (ATP)[1]. The N4 nitrogen acts as a critical hydrogen bond acceptor, allowing 4-azaindole derivatives to anchor deeply within the catalytic domains of kinases. This mimicking of ATP effectively blocks phosphorylation cascades[1].

  • Neurological and Infectious Disease Targets: 4-Azaindole derivatives have demonstrated potent efficacy as selective Nav1.2 inhibitors for antiepileptic applications, showing high protective indices and low neurotoxicity[5]. Furthermore, substituted 4-azaindoles are actively investigated for treating Trypanosoma cruzi (Chagas disease)[6] and as non-covalent inhibitors of DprE1 in Mycobacterium tuberculosis[2].

G A 4-Azaindole Scaffold (ATP Bioisostere) B Kinase Catalytic Domain (H-Bond Acceptor) A->B Competitive Binding C Phosphorylation Blockade B->C ATP Displacement D Targeted Disease Modulation C->D Pathway Inhibition

Mechanism of Action: 4-Azaindole scaffold acting as an ATP-competitive kinase inhibitor.

Synthetic Methodologies: Overcoming Electron Deficiency

Synthesizing 3-Ethyl-4-azaindole and its analogs presents a unique chemical challenge. Because the pyridine ring is highly electron-deficient, classical indole synthesis methods (such as the standard Fischer indolization) often fail or result in exceedingly poor yields[1][7]. To bypass this, modern synthetic workflows rely on the Bartoli Indole Synthesis or highly modified, microwave-assisted Fischer reactions[8][9].

Protocol: Bartoli Synthesis of 4-Azaindole Derivatives

The Bartoli reaction utilizes ortho-substituted nitropyridines and vinyl Grignard reagents. The presence of a bulky halogen (e.g., chlorine) adjacent to the nitro group is critical; it sterically directs the necessary[1,3]-sigmatropic rearrangement and enhances the electrophilicity of the substrate[8]. To achieve the 3-ethyl substitution specifically, post-cyclization alkylation or the use of substituted Grignard reagents (e.g., 1-butenylmagnesium bromide) is employed.

Step-by-Step Methodology:

  • Preparation and Cryogenic Cooling: Dissolve the starting material (e.g., 2-chloro-3-nitropyridine, 31.5 mmol) in 200 mL of strictly anhydrous Tetrahydrofuran (THF) under a continuous nitrogen atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent uncontrolled nucleophilic aromatic substitution on the electron-deficient pyridine ring[10].

  • Grignard Addition: Add 3 equivalents of the vinyl Grignard reagent (1.0 M in THF, 100 mmol) dropwise. Causality: Three equivalents are required because the first equivalent deprotonates the substrate, the second attacks the nitro group, and the third facilitates the formation of the nitroso intermediate required for ring closure[10].

  • Sigmatropic Rearrangement: Allow the reaction mixture to warm to -20 °C and stir for 8 hours. This thermal window provides the activation energy required for the[1,3]-sigmatropic shift without degrading the intermediate[10].

  • Quenching and Extraction: Quench the reaction by slowly adding 150 mL of 20% aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Dry the combined organic layers over anhydrous MgSO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the resulting 4-azaindole derivative via silica gel chromatography or preparative HPLC to achieve ≥97% purity.

W N1 1. Initiation 2-Chloro-3-nitropyridine in dry THF (-78°C) N2 2. Grignard Addition Vinylmagnesium Bromide (3 equivalents) N1->N2 N3 3. Rearrangement [1,3]-Sigmatropic Shift (-20°C) N2->N3 N4 4. Quenching 20% NH4Cl (aq) & EtOAc Extraction N3->N4 N5 5. Isolation 4-Azaindole Core Purification N4->N5

Bartoli Synthesis Workflow for 4-Azaindole Derivatives.
Alternative: Modified Fischer Indole Synthesis

While traditionally unfavorable for azaindoles, recent advancements have proven that the Fischer cyclization can be highly efficient for 4-azaindoles if the starting pyridylhydrazines bear electron-donating groups (e.g., methylsulfanyl groups) or if the reaction is driven by microwave irradiation[7][9]. This overcomes the unfavorable electron-deficient character of the pyridine ring during the [3,3]-sigmatropic rearrangement step[7].

Conclusion

3-Ethyl-4-azaindole is a highly specialized, privileged scaffold that bridges the gap between traditional indole chemistry and advanced, target-specific drug design. By understanding the profound effects of the N4 nitrogen on the molecule's electron density and basicity, researchers can leverage this compound to design highly permeable, ATP-competitive inhibitors and novel therapeutics. Mastery of specialized synthetic routes, such as the Bartoli cyclization, ensures the reliable generation of these complex bioisosteres for downstream pharmaceutical development.

References

  • PharmaBlock. "Azaindoles in Medicinal Chemistry - PharmaBlock." pharmablock.com. URL:[1]

  • ResearchGate. "Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity." researchgate.net. URL:[5]

  • National Institutes of Health (NIH). "Azaindole Therapeutic Agents - PMC." nih.gov. URL:[2]

  • Drugs for Neglected Diseases initiative (DNDi). "Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi." dndi.org. URL:[6]

  • ChemicalBook. "3-Ethyl-1H-pyrrolo[3,2-b]pyridine CAS#: 25959-74-4." chemicalbook.com. URL:[3]

  • ChemicalBook. "25959-74-4(3-Ethyl-1H-pyrrolo[3,2-b]pyridine)." chemicalbook.com. URL:[4]

  • ACS Publications. "A General Method for the Preparation of 4- and 6-Azaindoles | The Journal of Organic Chemistry." acs.org. URL:[8]

  • BenchChem. "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols." benchchem.com. URL:[10]

  • ACS Publications. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters." acs.org. URL:[7]

  • ResearchGate. "A General Method for the Preparation of 4- and 6-Azaindoles." researchgate.net. URL:[9]

Sources

Exploratory

Unveiling the Cytotoxic Architecture: An In Vitro Guide to 3-Ethyl-4-azaindole Compounds

Executive Summary As a Senior Application Scientist overseeing target-based and phenotypic screening pipelines, I have observed firsthand the emergence of the azaindole scaffold as a privileged structure in oncology drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing target-based and phenotypic screening pipelines, I have observed firsthand the emergence of the azaindole scaffold as a privileged structure in oncology drug discovery. Specifically, 3-Ethyl-4-azaindole and its structural analogs represent a potent class of cytotoxic agents. By acting as bioisosteres for purines, these compounds seamlessly infiltrate the ATP-binding pockets of critical kinases, while their lipophilic alkyl substitutions drive profound disruptions in microtubule dynamics.

This whitepaper provides an authoritative, self-validating framework for evaluating the in vitro cytotoxicity of 3-Ethyl-4-azaindole compounds. It bridges the gap between structural rationale, mechanistic pathways, and the rigorous experimental protocols required to validate their efficacy.

Pharmacophore Rationale: The 3-Ethyl-4-azaindole Scaffold

The structural anatomy of 3-Ethyl-4-azaindole is not arbitrary; every functional group serves a distinct pharmacological purpose:

  • The 4-Azaindole Core: The placement of the nitrogen at the 4-position alters the electron density of the indole ring, creating an ideal hydrogen-bond acceptor. This allows the core to mimic the adenine hinge-binding motif of ATP, making it a highly effective scaffold for kinase inhibition[1].

  • The 3-Ethyl Substitution: Alkylation at the C3 or N1 position significantly enhances the lipophilicity (LogP) of the molecule. In vitro studies demonstrate that alkylated azaindoles exhibit superior cellular membrane permeability compared to their unsubstituted counterparts, leading to higher intracellular accumulation and significantly lower IC50 values[2].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of 3-Ethyl-4-azaindole derivatives is primarily driven by a dual-mechanism of action:

Microtubule Dynamics Disruption

Azaindole derivatives are potent inhibitors of tubulin polymerization. In vitro competitive binding assays reveal that these compounds bind directly to the colchicine-binding site on tubulin[3]. By preventing the assembly of the mitotic spindle, the compounds trigger a profound G2/M cell cycle arrest , ultimately activating caspase-3 and caspase-8 dependent apoptotic pathways[4].

ATP-Competitive Kinase Inhibition

Beyond cytoskeletal disruption, 4-azaindole derivatives exhibit potent inhibitory activity against receptor tyrosine kinases, notably EGFR and c-Met, with IC50 values often in the low nanomolar range[1]. By blocking these survival signaling cascades, the compounds induce metabolic starvation and DNA fragmentation in human carcinoma cell lines[5].

MOA Compound 3-Ethyl-4-azaindole Target1 Tubulin Polymerization Inhibition Compound->Target1 Target2 Kinase Inhibition (EGFR / c-Met) Compound->Target2 Effect1 G2/M Cell Cycle Arrest Target1->Effect1 Effect2 Downregulation of Survival Signaling Target2->Effect2 Apoptosis Apoptosis (Caspase-3/8 Activation) Effect1->Apoptosis Effect2->Apoptosis

Fig 1: Dual-mechanism cytotoxic pathway of 3-Ethyl-4-azaindole in human carcinoma models.

Quantitative Cytotoxicity Profiling

The efficacy of azaindole isomers and their alkylated derivatives varies significantly depending on the cell type and specific substitutions. Below is a comparative summary of in vitro cytotoxic activities compiled from benchmark studies[1][2][4][5].

Compound ClassTarget Cell LinePrimary Mechanism of ActionIC50 Range (µM)
4-Azaindole derivative MCF-7 (Breast)Kinase (EGFR) Inhibition2.0 – 18.0
4-Azaindole derivative A549 (Lung)Tubulin Polymerization Inhibition< 5.0
N1-Alkyl-4-azaindole Pt(II) A2780 (Ovarian)DNA Alkylation / Cell Cycle Arrest0.8 – 1.4
7-Azaindole derivative HeLa (Cervical)Apoptosis (Intrinsic Pathway)1.1 – 5.7

Validated Experimental Protocols

To ensure scientific integrity, a cytotoxicity screening pipeline must be a self-validating system. Do not merely execute steps; understand the causality behind them.

ExpWorkflow Step1 Cell Culture (A549, MCF-7) Step2 Compound Dosing (0.1 - 50 µM) Step1->Step2 Step3 Viability Assay (MTT / CTG) Step2->Step3 Step4 Mechanism Validation (Flow Cytometry) Step2->Step4 Step5 IC50 Calculation (Non-linear Regression) Step3->Step5

Fig 2: Standardized in vitro screening workflow for evaluating azaindole cytotoxicity.

Protocol A: High-Throughput Viability Screening (MTT Assay)

Objective: Quantify the metabolic capacity of cells as a direct proxy for cell viability.

  • Cell Seeding: Seed target cells (e.g., A549, MCF-7) at 5,000 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour compound exposure, preventing contact inhibition artifacts that skew viability data.

  • Compound Dosing: Treat cells with 3-Ethyl-4-azaindole in a concentration gradient (0.1 µM to 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Causality: Exceeding 0.1% DMSO induces solvent-based baseline toxicity, masking the true cytotoxic effect of the azaindole compound.

  • Reagent Addition: After 72 hours, add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: The reduction of tetrazolium salts to purple formazan relies strictly on NAD(P)H-dependent oxidoreductase enzymes, ensuring we measure only metabolically active, living cells.

  • Solubilization & Readout: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Distinguish cytostatic (growth arrest) from cytotoxic (cell death) effects.

  • Harvesting: Collect both adherent and floating cells post-treatment (24-48 hours).

    • Causality: Floating cells often represent the apoptotic fraction. Discarding them artificially skews the population toward viable phases.

  • Fixation: Fix cells in ice-cold 70% ethanol for at least 2 hours.

    • Causality: Ethanol fixation permeabilizes the cell membrane, allowing the intracellular entry of the DNA dye while preserving cellular architecture.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

    • Causality: PI intercalates into nucleic acids stoichiometrically. Because PI stains both RNA and DNA, RNase A is mandatory to degrade RNA, ensuring the fluorescence intensity is strictly proportional to DNA content (2N vs 4N).

  • Analysis: Run on a flow cytometer. An accumulation of cells in the 4N peak validates the compound's mechanism as a G2/M phase blocker (characteristic of tubulin inhibitors).

Protocol C: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with the cytoskeleton.

  • Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in a buffer containing GTP and a fluorescent reporter.

  • Incubation: Add 3-Ethyl-4-azaindole (at 1x, 5x, and 10x IC50 concentrations) to the tubulin mixture in a 384-well plate. Include Colchicine as a positive destabilizing control.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 37°C.

    • Causality: As tubulin polymerizes into microtubules, the reporter fluorophore is incorporated into the hydrophobic core of the polymer, enhancing its fluorescence. A flat or depressed kinetic curve directly proves that the azaindole is a microtubule destabilizer[3].

Conclusion

The 3-Ethyl-4-azaindole scaffold is a highly versatile pharmacophore. By strategically leveraging its lipophilic ethyl group for cellular penetration and its 4-nitrogen for kinase hinge-binding, researchers can develop potent cytotoxic agents. Validating these compounds requires a rigorous, multi-tiered approach—moving from metabolic viability assays to precise mechanistic validations like flow cytometry and tubulin polymerization kinetics.

References

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 4-Azaindole-morpholine-1,3,4-oxadiazole Conjugates as Epidermal Growth Factor Receptor Inhibitors. Source: Researcher.life URL:[Link]

  • In vitro anticancer active cis-Pt(II)-diiodido complexes containing 4-azaindoles. Source: PubMed (Springer) URL:[Link]

  • Pharmacological and Molecular Effects of Platinum(II) Complexes Involving 7-Azaindole Derivatives. Source: PLoS ONE URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Leveraging 3-Ethyl-4-azaindole as a Privileged Scaffold for Kinase Inhibitor Development

Abstract The 4-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2][3] Its ability to serve as a bioisostere fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2][3] Its ability to serve as a bioisostere for indole and purine systems, coupled with the strategic placement of a nitrogen atom, facilitates crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2][4] This application note provides a comprehensive guide for researchers on utilizing the 3-Ethyl-4-azaindole scaffold for the development of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, field-proven protocols for screening and characterization, and explain the causality behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit this versatile chemical framework.

Introduction: The Rationale for the 3-Ethyl-4-azaindole Scaffold

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[5] Consequently, they are among the most intensely pursued drug targets.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[6]

The 4-azaindole scaffold offers several distinct advantages over traditional indole-based inhibitors:

  • Enhanced Physicochemical Properties: The introduction of a nitrogen atom in the 4-position of the indole ring can significantly improve aqueous solubility and reduce lipophilicity (LogD).[7] This is a critical consideration for developing drug candidates with favorable pharmacokinetic profiles, as exemplified by the development of p21-activated kinase-1 (PAK1) inhibitors where the 4-azaindole core led to improved permeability and lower plasma protein binding.[7]

  • Optimal H-Bonding: The pyridine nitrogen at the 4-position can act as a hydrogen bond acceptor, forming a key interaction with the "hinge" region of the kinase ATP-binding site, mimicking the interactions of the natural ligand, ATP.[2] X-ray crystallography studies of a 4-azaindole inhibitor bound to p38 MAP Kinase confirmed a direct hydrogen bond with the backbone NH of a conserved methionine residue, an interaction crucial for potent inhibition.[4]

  • Synthetic Tractability: Established synthetic routes allow for the versatile functionalization of the 4-azaindole core.[8][9] The ethyl group at the 3-position can be readily introduced and serves as a vector for further chemical modification to enhance potency and selectivity.

This guide will use a hypothetical lead compound, Ethazindole-1 , a 3-Ethyl-4-azaindole derivative, to illustrate the experimental workflow for identifying and characterizing its potential as an inhibitor of a hypothetical "Target Kinase X" (TKX).

Experimental Workflow: From Primary Screen to Cellular Validation

A robust kinase inhibitor discovery cascade involves a multi-tiered approach, starting with high-throughput biochemical screening to identify initial hits, followed by more detailed biochemical and cellular assays to confirm potency, selectivity, and mechanism of action.[10][11]

G cluster_0 Biochemical Evaluation cluster_1 Cellular & Functional Validation cluster_2 Pharmacokinetic Profiling A Primary HTS Screen (e.g., ADP-Glo™) B Hit Confirmation & IC50 Determination A->B C Mechanism of Action (e.g., LanthaScreen® Binding Assay) B->C D Cellular Target Engagement (e.g., NanoBRET™) C->D Advance Promising Leads E Downstream Pathway Analysis (e.g., Western Blot) D->E F Cellular Proliferation Assay E->F G ADME Studies F->G

Figure 1: A generalized workflow for the screening and validation of kinase inhibitors, progressing from initial biochemical assays to cellular and in vivo characterization.

Protocols for Biochemical Characterization

Biochemical assays are fundamental for directly measuring the interaction between an inhibitor and its purified kinase target.[12] They provide clean, quantitative data on potency (e.g., IC50) and binding affinity (e.g., Kd).

Protocol 1: Primary High-Throughput Screen (HTS) using a Luminescence-Based Assay

Rationale: For an initial screen of a compound library based on the 3-Ethyl-4-azaindole scaffold, a luminescence-based assay like the ADP-Glo™ Kinase Assay is ideal. It is a universal assay that measures kinase activity by quantifying the amount of ADP produced, making it compatible with virtually any kinase.[13] Its high sensitivity, robustness (high Z'-factor), and amenability to automation make it a gold standard for HTS.[13]

Objective: To identify initial "hits" from a library of 3-Ethyl-4-azaindole derivatives that inhibit TKX activity.

Materials:

  • Recombinant human TKX enzyme

  • TKX-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP (at a concentration equal to the Km for TKX)

  • Ethazindole-1 and other library compounds (dissolved in 100% DMSO)

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound (e.g., at 10 mM in DMSO) into the wells of a 384-well plate. Include wells with DMSO only (negative control) and Staurosporine (positive control).

  • Enzyme Addition: Prepare a 2X TKX enzyme solution in Kinase Reaction Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. Add 5 µL of this solution to each well to start the reaction. The final reaction volume is 10 µL, and the final compound concentration will be, for example, 10 µM.

  • Kinase Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[13] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

Compounds showing >50% inhibition are typically considered "hits" and are selected for further characterization.

Protocol 2: IC50 Determination using a TR-FRET Assay

Rationale: Following a primary screen, it is essential to determine the potency of the hit compounds by generating a dose-response curve and calculating the IC50 value. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are excellent for this purpose.[14] They offer a robust, non-radioactive format with a time-resolved readout that minimizes interference from compound fluorescence.[14] We will describe a binding assay format, which measures the displacement of a fluorescent tracer from the kinase active site.

Objective: To determine the IC50 value of Ethazindole-1 for TKX.

Materials:

  • Recombinant human TKX enzyme

  • LanthaScreen® Eu-anti-tag Antibody

  • LanthaScreen® Kinase Tracer (specific for the TKX kinase family)

  • TR-FRET Dilution Buffer

  • Ethazindole-1 (serially diluted in DMSO)

  • 384-well, low-volume black plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ethazindole-1 in DMSO. Then, dilute these stocks into the TR-FRET buffer to a 4X final concentration.

  • Reagent Preparation:

    • Prepare a 4X solution of TKX enzyme.

    • Prepare a 4X solution of the Eu-labeled antibody and the fluorescent tracer combined.

  • Assay Assembly: In a 384-well plate, add reagents in the following order:

    • 5 µL of the 4X Ethazindole-1 dilution series.

    • 5 µL of the 4X TKX enzyme solution.

    • 10 µL of the 4X antibody/tracer mix.

  • Incubation: Mix the plate gently, cover, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis:

  • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Ethazindole-1 that causes a 50% reduction in the TR-FRET signal.

ParameterDescriptionTypical Value for a Potent Hit
IC50 Inhibitor concentration causing 50% inhibition of enzyme activity or binding.< 100 nM
Hill Slope Describes the steepness of the dose-response curve.~1.0
Max Inhibition The maximum percentage of inhibition achieved.> 95%

Table 1: Key parameters derived from IC50 determination experiments.

Protocols for Cellular Characterization

While biochemical assays are crucial, they may not accurately predict a compound's efficacy in a cellular environment due to factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[11][15] Therefore, cellular assays are a mandatory next step.[11]

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay

Rationale: To confirm that Ethazindole-1 can enter cells and bind to its intended target, a target engagement assay is essential. The NanoBRET™ Target Engagement assay is a powerful technology that measures compound binding to a specific protein target in live cells.[16] It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).[16]

Objective: To quantify the binding of Ethazindole-1 to TKX in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding TKX-NanoLuc® fusion protein

  • Lipofectamine® 3000 or similar transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (specific for TKX)

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Ethazindole-1 (serially diluted)

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the TKX-NanoLuc® plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Ethazindole-1 in Opti-MEM. Add these dilutions to the cells.

  • Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor. Add this solution to the wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

Data Analysis:

  • Calculate the corrected BRET ratio by subtracting the BRET ratio of the "no tracer" control from the BRET ratio of all other wells.

  • Plot the corrected BRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to determine the IC50 value, which in this context represents the concentration of Ethazindole-1 required to displace 50% of the tracer from TKX in live cells.

Protocol 4: Downstream Signaling Inhibition by Western Blot

Rationale: A functional cellular assay is needed to demonstrate that target engagement translates into modulation of the kinase's activity. Western blotting is a classic and reliable method to measure the phosphorylation status of a known downstream substrate of the target kinase.[17] A reduction in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of functional target inhibition.

Objective: To determine if Ethazindole-1 inhibits the TKX signaling pathway in cells by measuring the phosphorylation of its substrate, "Substrate-Y".

G cluster_0 TKX Signaling Pathway TKX TKX SubstrateY Substrate-Y TKX->SubstrateY phosphorylates Downstream Downstream Cellular Response SubstrateY->Downstream activates Ethazindole Ethazindole-1 Ethazindole->TKX inhibits

Figure 2: A simplified diagram showing Ethazindole-1 inhibiting Target Kinase X (TKX), thereby preventing the phosphorylation of its downstream target, Substrate-Y.

Materials:

  • Cell line expressing TKX and Substrate-Y

  • Ethazindole-1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Substrate-Y (p-Substrate-Y)

    • Mouse anti-total-Substrate-Y (t-Substrate-Y)

    • Rabbit anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with increasing concentrations of Ethazindole-1 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-Substrate-Y overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for t-Substrate-Y and GAPDH to ensure equal loading and to assess the total amount of the substrate protein.

Data Analysis: Quantify the band intensities for p-Substrate-Y and t-Substrate-Y. Normalize the p-Substrate-Y signal to the t-Substrate-Y signal for each condition. A dose-dependent decrease in the p-Substrate-Y / t-Substrate-Y ratio indicates effective inhibition of the TKX pathway.

Conclusion and Future Directions

The 3-Ethyl-4-azaindole scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and ability to form key interactions in the kinase ATP-binding site make it a privileged structure in modern medicinal chemistry.[1][7] The systematic application of the biochemical and cellular protocols detailed in this guide provides a robust framework for identifying potent and selective lead compounds.

Successful characterization of a lead compound like Ethazindole-1 using these methods would justify its advancement into further studies, including broad kinase selectivity profiling, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy testing in disease models.[18][19]

References

  • Bessin, Y., & Rochais, C. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19850–19884. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Official Website. [Link]

  • Lyssikatos, J. P., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3736–3740. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Pargellis, C., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4657–4660. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Official Website. [Link]

  • Kumar, A., et al. (2017). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 24(1), 1-25. [Link]

  • Wang, Y., et al. (2020). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Future Medicinal Chemistry, 12(10), 945-968. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Official Website. [Link]

  • Roskoski, R. Jr. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research, 92, 12-28. [Link]

  • Lankheet, N. A., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics, 48(10), 629-45. [Link]

  • Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 18(2), 111-21. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Official Website. [Link]

  • Merget, B., et al. (2014). Making Sense of Large-Scale Kinase Inhibitor Bioactivity Data Sets: A Comparative and Integrative Analysis. Journal of Chemical Information and Modeling, 54(3), 735-746. [Link]

  • Klümpen, H. J., et al. (2017). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 13(3), 263-275. [Link]

  • LaMarche, M. J., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(6), 527–532. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Annual Review of Biochemistry, 80, 561-84. [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... ResearchGate. [Link]

  • Apsel, B., et al. (2008). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 1(1), 1-20. [Link]

  • Diaz, C., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

  • de Wit, D., et al. (2023). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 787-802. [Link]

  • Bessin, Y., & Rochais, C. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19850–19884. [Link]

  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Begley, M. J., et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 14(11), 3026–3039. [Link]

  • Bardelmeijer, H. A., et al. (2013). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors: Implications for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 35(5), 565-585. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

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Application

Application Notes &amp; Protocols: Strategic C-H Functionalization of the 3-Ethyl-4-azaindole Scaffold

Abstract The 4-azaindole core is a privileged scaffold in medicinal chemistry, recognized as a crucial bioisostere for indole and purine systems that can enhance target binding affinity and modulate physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-azaindole core is a privileged scaffold in medicinal chemistry, recognized as a crucial bioisostere for indole and purine systems that can enhance target binding affinity and modulate physicochemical properties.[1][2] This guide provides an in-depth exploration of transition-metal-catalyzed C-H functionalization techniques specifically tailored for the 3-ethyl-4-azaindole framework. Moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H activation offers a more atom- and step-economical approach to synthesize complex derivatives.[3][4][5] We will dissect the inherent reactivity of the azaindole core, present strategies for achieving regioselectivity, and provide detailed, field-proven protocols for C-C, C-N, and C-X bond formations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage modern synthetic methodologies for drug discovery and development.

The Scientific Rationale: Understanding Azaindole Reactivity

The 4-azaindole heterocycle presents a unique electronic landscape. It is a fused bicyclic system composed of an electron-rich pyrrole ring and an electron-deficient pyridine ring.[6] This dichotomy governs the reactivity of its C-H bonds:

  • Pyrrole Ring (C2, C3): The C-H bonds on the five-membered ring are more electron-rich and generally more susceptible to electrophilic attack or metallation. The C3 position is often the most inherently reactive site, analogous to indole chemistry.

  • Pyridine Ring (C5, C6, C7): The C-H bonds on the six-membered ring are electron-deficient, making them significantly harder to activate. Functionalization at these positions typically requires more forcing conditions or the use of a directing group to overcome the innate lack of reactivity.[7][8]

The 3-ethyl substituent introduces steric hindrance around the C2 and C4-N positions, which can be strategically exploited to influence regiochemical outcomes. The primary challenge and opportunity in functionalizing this scaffold lie in achieving precise control over which C-H bond reacts.

Core Strategies for Regiocontrolled C-H Functionalization

Achieving site-selectivity is the cornerstone of effective C-H functionalization. The choice of catalyst, directing group, and reaction conditions dictates the outcome. Transition-metal catalysis is the most powerful tool in this context, offering diverse mechanistic pathways to target specific C-H bonds.[4][9][10]

Workflow for C-H Functionalization Strategy

The following diagram illustrates the general decision-making process for functionalizing the 3-ethyl-4-azaindole core.

G cluster_output Outputs Start 3-Ethyl-4-azaindole Catalyst Transition Metal Catalyst (Pd, Rh, Co, etc.) Start->Catalyst Partner Coupling Partner (e.g., Aryl Halide, Alkyne, Amide) Partner->Catalyst Conditions Reaction Conditions (Solvent, Temp, Additives) Catalyst->Conditions DirectingGroup Directing Group Strategy (If required for C5, C6, C7) Conditions->DirectingGroup Selectivity Challenge? Product Regioselectively Functionalized Product Conditions->Product DirectingGroup->Product Purification Workup & Purification Product->Purification

Caption: General workflow for a C-H functionalization reaction.

Application Protocol: Palladium-Catalyzed C-2 Arylation

The C-2 position of the azaindole core is a prime target for arylation, creating structures of significant interest in medicinal chemistry. While the C-3 position is often more reactive, the presence of the 3-ethyl group can sterically favor functionalization at C-2 under appropriate catalytic conditions. Palladium catalysis is a well-established and robust method for this transformation.[11][12][13]

Causality and Mechanistic Insight

This protocol utilizes a Pd(0)/Pd(II) catalytic cycle. The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base or an acetate ligand. The use of an oxidant, such as Na₂S₂O₈ or Ag₂O, is often crucial to regenerate the active Pd(II) catalyst and facilitate the reductive elimination step that forms the desired C-C bond. The acidic medium (AcOH) can enhance the electrophilicity of the palladium catalyst, promoting the C-H activation step.[13]

G pd0 Pd(0) pd_aryl Ar-Pd(II)-X pd0->pd_aryl Ar-X pd_azaindole Ar-Pd(II)-Azaindole pd_aryl->pd_azaindole Azaindole-H pd_azaindole->pd0 Ar-Azaindole oxidative_add Oxidative Addition cmd Concerted Metalation- Deprotonation (CMD) reductive_elim Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol

Objective: To synthesize 2-aryl-3-ethyl-4-azaindole derivatives via direct C-H arylation.

Materials:

  • 3-Ethyl-4-azaindole

  • Aryl boronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Sodium persulfate (Na₂S₂O₈, 1.5 equiv)

  • Acetic acid (AcOH)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-ethyl-4-azaindole (1.0 equiv), aryl boronic acid (1.1 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and Na₂S₂O₈ (1.5 equiv).

  • Atmosphere Control: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times. While the reference protocol suggests air, an inert atmosphere can sometimes provide more reproducible results.[13]

  • Solvent Addition: Add glacial acetic acid (AcOH) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-arylated product.

ParameterValueRationale
Catalyst Pd(OAc)₂A reliable and common Pd(II) precursor for C-H activation.
Ligand PPh₃Stabilizes the palladium catalyst and modulates its reactivity.[13]
Oxidant Na₂S₂O₈Regenerates the active Pd(II) species to ensure catalytic turnover.[13]
Solvent Acetic AcidActs as both solvent and a protic medium that can facilitate C-H activation.
Temperature Room TempMild conditions are sufficient, minimizing side reactions.[13]
Equivalents 1.1 (ArB(OH)₂)A slight excess of the coupling partner ensures complete consumption of the starting material.

Application Protocol: Rhodium-Catalyzed Oxidative Annulation

For constructing more complex, fused polycyclic systems, rhodium-catalyzed C-H activation and annulation with alkynes is a powerful strategy.[14] This method can activate two C-H bonds in a single operation, rapidly building molecular complexity. For an N-aryl substituted 3-ethyl-4-azaindole, this can involve an initial ortho-C-H activation on the N-aryl ring, followed by a subsequent "roll-over" C-H activation on the azaindole core itself.[14]

Causality and Mechanistic Insight

The reaction is initiated by the coordination of the azaindole's pyridine nitrogen to the Rh(III) center. This directs the catalyst to activate a nearby C-H bond, typically on an N-aryl substituent. Following alkyne insertion into the Rh-C bond, a second intramolecular C-H activation (annulation) on the azaindole ring occurs, leading to the fused product. An oxidant, typically a copper salt like Cu(OAc)₂, is required to regenerate the Rh(III) catalyst from the Rh(I) species formed after reductive elimination.[14][15]

Experimental Protocol

Objective: To synthesize fused polyheterocycles from N-aryl-3-ethyl-4-azaindole and an internal alkyne.

Materials:

  • N-Aryl-3-ethyl-4-azaindole

  • Internal alkyne (e.g., diphenylacetylene, 1.5 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

  • tert-Amyl alcohol (t-AmOH)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • Vessel Preparation: In a sealable reaction tube, combine N-aryl-3-ethyl-4-azaindole (1.0 equiv), the internal alkyne (1.5 equiv), [RhCp*Cl₂]₂ (0.025 equiv), and Cu(OAc)₂ (2.0 equiv).

  • Solvent Addition: Add tert-amyl alcohol (t-AmOH) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to isolate the annulated product.

ParameterValueRationale
Catalyst [RhCp*Cl₂]₂A highly effective Rh(III) catalyst for directed C-H activation.[14][16]
Oxidant Cu(OAc)₂Essential for catalyst turnover by re-oxidizing Rh(I) to Rh(III).[14]
Solvent t-AmOHA high-boiling, relatively non-coordinating solvent suitable for these conditions.[14]
Temperature 100-120 °CThermal energy is required to overcome the activation barriers for C-H cleavage.
Alkyne InternalInternal alkynes are typically used to avoid issues with regioselectivity of insertion.[14]

Application Protocol: Cobalt-Catalyzed C-H Amidation

Directly installing a nitrogen-containing functional group is a valuable transformation for modulating the properties of drug candidates. Cobalt catalysis offers a cost-effective and efficient alternative to palladium or rhodium for C-N bond formation. Using dioxazolones as the amidating agent, this method allows for the direct amidation of the azaindole core, likely at the C2-position.[17]

Causality and Mechanistic Insight

High-valent cobalt catalysis is thought to proceed via a single-electron transfer (SET) mechanism or through a base-assisted internal electrophilic-type substitution (BIES) pathway. The dioxazolone serves as a traceless, N-centered radical precursor upon reaction with the cobalt catalyst. This reactive species can then engage with the azaindole scaffold to form the C-N bond.

Experimental Protocol

Objective: To achieve direct C-H amidation of the 3-ethyl-4-azaindole core.

Materials:

  • N-protected 3-ethyl-4-azaindole (Protection, e.g., with a methyl or vinyl group, may be necessary to prevent N-amidation)

  • Dioxazolone (1.5 equiv)

  • Co(OAc)₂ (10 mol%)

  • NaOAc (30 mol%)

  • 1,2-Dichloroethane (DCE)

  • Reaction vessel

Procedure:

  • Vessel Preparation: Add N-protected 3-ethyl-4-azaindole (1.0 equiv), the dioxazolone (1.5 equiv), Co(OAc)₂ (0.10 equiv), and NaOAc (0.30 equiv) to a reaction vessel.

  • Atmosphere Control: The reaction is generally tolerant to air, but running under an inert atmosphere (N₂) is good practice.

  • Solvent Addition: Add 1,2-dichloroethane (DCE).

  • Reaction: Heat the mixture to 80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with dichloromethane (DCM), and wash with water.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography on silica gel.

ParameterValueRationale
Catalyst Co(OAc)₂An inexpensive and effective Group 9 metal catalyst for C-N bond formation.[17]
Amide Source DioxazoloneA stable, easy-to-handle precursor for the amidating species.[17]
Additive NaOAcActs as a base to facilitate the C-H activation/amidation step.
Solvent DCEA standard solvent for this type of cobalt-catalyzed reaction.
Temperature 80 °CProvides sufficient energy for dioxazolone decomposition and catalytic turnover.

Concluding Remarks

The direct C-H functionalization of the 3-ethyl-4-azaindole scaffold is a potent strategy for the rapid diversification of this medicinally important core. By carefully selecting the transition metal catalyst, ligands, and reaction conditions, researchers can achieve remarkable control over regioselectivity, enabling the targeted synthesis of C-2 arylated, C-N amidated, and complex annulated derivatives. The protocols outlined in this guide serve as a robust starting point for exploration. As with any C-H activation chemistry, substrate-specific optimization may be required to achieve maximum yields, but the principles and methodologies presented here provide a clear and authoritative roadmap for success.

References

  • Li, B., Ma, J., & Wang, G. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters. [Link]

  • Transition Metal-Catalyzed Synthesis of N, O−Heterocycles via C−H Functionalization. (n.d.).
  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activ
  • Kim, J., Kim, H., Lee, D., & Kim, I. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications. [Link]

  • Kim, J., Kim, H., Lee, D., & Kim, I. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. PubMed. [Link]

  • Ferreira, I. C. F. R., & Lemos, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • S, S., & G, N. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar.
  • Li, B., Feng, H., & Wang, G. (2018). Cobalt(III)-Catalyzed C–H Amidation of 7-Azaindoles with Dioxazolones. The Journal of Organic Chemistry. [Link]

  • Ferreira, I. C. F. R., & Lemos, A. (2018).
  • Xu, Y., Chen, Z., & Zhu, C. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters. [Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes. (n.d.). Wiley.
  • Singh, T., & Singh, A. K. (2022). Construction of N-heterocycles through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation: utilizing alkynes and olefins as coupling partners. Taylor & Francis Online.
  • Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. (n.d.).
  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF. (n.d.).
  • Ahamed, M. B., & Ali, W. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.
  • Pototschnig, G., & Schafer, C. (2013). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. PMC. [Link]

  • Regio‐Selective C H Functionalization of 7‐Azaindoles | Request PDF. (n.d.).
  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated deriv
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (n.d.). RSC Publishing.
  • Reddy, M. S., & Kumar, M. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters. [Link]

  • Wang, D., & Zhu, S. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. [Link]

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Method

In vivo dosing guidelines for 3-Ethyl-4-azaindole in murine models

Application Note: In Vivo Dosing Guidelines for 3-Ethyl-4-azaindole Derivatives in Murine Models Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines for 3-Ethyl-4-azaindole Derivatives in Murine Models

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals

Executive Summary & Physicochemical Rationale

The 3-Ethyl-4-azaindole scaffold (3-ethyl-1H-pyrrolo[3,2-b]pyridine, CAS: 25959-74-4) is a privileged structural motif widely utilized in the design of next-generation kinase inhibitors and CNS-penetrant therapeutics[1]. By acting as a bioisostere for indole, the azaindole core provides an additional hydrogen-bond acceptor (the pyridine nitrogen) that frequently engages the hinge region of target kinases. Furthermore, the C3-ethyl substitution enhances lipophilicity, driving favorable hydrophobic interactions within target binding pockets[2].

However, transitioning 3-Ethyl-4-azaindole derivatives from in vitro biochemical assays to in vivo murine models presents significant pharmacological hurdles. The scaffold exhibits a physicochemical dichotomy: the pyrrole nitrogen is practically neutral (pKa ~15), while the pyridine nitrogen is weakly basic (pKa ~4–5). At physiological pH (7.4), the molecule remains largely unionized, leading to high crystal lattice energy, poor aqueous solubility, and erratic oral bioavailability.

This application note provides field-proven, self-validating protocols for the formulation, pharmacokinetic (PK) profiling, and Maximum Tolerated Dose (MTD) establishment of 3-Ethyl-4-azaindole derivatives in mice.

Formulation Strategy & Vehicle Selection

Due to the lipophilic nature of the C3-ethyl group and the planar azaindole core, standard aqueous buffers (e.g., PBS) will cause immediate precipitation of the compound upon dosing. To achieve sufficient exposure, lipid-based formulations or co-solvent systems must be employed to overcome the dissolution rate-limiting step of absorption[3].

Table 1: Validated Formulation Vehicles for 3-Ethyl-4-azaindole Derivatives
RouteVehicle Composition (v/v)Max ConcentrationCausality & Scientific Rationale
IV 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline2 – 5 mg/mLCo-solvent System: DMSO disrupts the crystal lattice; PEG300 prevents precipitation upon aqueous dilution; Tween-80 lowers interfacial tension.
PO 0.5% Methylcellulose (MC) / 0.2% Tween-80 in Water10 – 50 mg/mLSuspension: Ideal for high-dose efficacy studies. The polymer (MC) increases viscosity to prevent rapid settling, ensuring uniform dosing.
IV / PO 10% DMSO / 20% Captisol® (SBE-β-CD) in Water5 – 15 mg/mLInclusion Complex: The hydrophobic ethyl group and planar core are shielded within the cyclodextrin cavity, drastically increasing aqueous solubility.

Workflow & Pathway Visualization

To ensure robust data generation, the in vivo evaluation must follow a strict, sequential workflow. Below is the logical progression from formulation to PK parameter calculation.

G Formulation 1. Formulation Optimization IV_Dosing 2A. IV Dosing (Tail Vein) Formulation->IV_Dosing PO_Dosing 2B. PO Dosing (Oral Gavage) Formulation->PO_Dosing Sampling 3. Serial Blood Sampling IV_Dosing->Sampling PO_Dosing->Sampling LCMS 4. LC-MS/MS Bioanalysis Sampling->LCMS PK_Calc 5. PK Parameter Calculation LCMS->PK_Calc

Workflow for evaluating the pharmacokinetics of 3-Ethyl-4-azaindole in murine models.

Once systemic circulation is achieved, the azaindole core is subject to hepatic first-pass metabolism, which competes directly with target tissue engagement.

G Azaindole 3-Ethyl-4-azaindole (Parent Drug) CYP Hepatic CYP450 (Oxidation) Azaindole->CYP Metabolism Kinase Target Kinase (Hinge Binding) Azaindole->Kinase Engagement Metabolites Inactive Metabolites CYP->Metabolites Clearance Efficacy Therapeutic Efficacy Kinase->Efficacy Inhibition

In vivo metabolic clearance versus target kinase engagement for 3-Ethyl-4-azaindole.

Detailed Experimental Protocols

Protocol A: Self-Validating IV Formulation Preparation (Solution)

Objective: Create a clear, precipitate-free 2 mg/mL solution for Intravenous (IV) administration.

  • Weighing: Accurately weigh 2.0 mg of the 3-Ethyl-4-azaindole derivative into a sterile glass vial.

  • Primary Solvation: Add 50 µL of pure DMSO (5% v/v). Vortex for 60 seconds. Causality: DMSO is required to break the strong intermolecular hydrogen bonding of the azaindole N-H.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% v/v) and 50 µL of Tween-80 (5% v/v). Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Integration: While vortexing vigorously, add 500 µL of sterile saline (50% v/v) dropwise. Causality: Rapid addition of water causes localized supersaturation and irreversible "crashing out" (precipitation) of the lipophilic ethyl group.

  • Validation Check (Critical): Hold the vial against a dark background under a bright light. If any particulate matter, cloudiness, or phase separation is visible, the formulation has failed and must not be injected. A successful formulation will be optically clear.

Protocol B: Pharmacokinetic (PK) Dosing and Sampling in Mice

Objective: Determine bioavailability (F%), clearance (CL), and half-life (t1/2).

  • Animal Preparation: For Per Os (PO) oral gavage groups, fast the mice (e.g., C57BL/6, 8-10 weeks old) for 4–6 hours prior to dosing. Causality: Fasting minimizes the highly variable "food effect" where the lipophilic azaindole binds to stomach chow, artificially depressing Cmax[4]. IV groups do not require fasting.

  • Administration Limits:

    • IV (Tail Vein): Administer at a dose volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse)[4].

    • PO (Oral Gavage): Administer using a bulb-tipped gastric tube at a dose volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse)[4].

  • Serial Bleeding: Collect 20 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant Selection: Collect blood exclusively into K2-EDTA coated tubes. Causality: While heparin is a common anticoagulant, it frequently causes severe ion-suppression during the electrospray ionization (ESI) phase of LC-MS/MS analysis. EDTA chelates calcium to prevent clotting without interfering with the mass spectrometer's detection of the azaindole mass transitions.

  • Processing: Centrifuge samples at 2,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C.

Protocol C: Maximum Tolerated Dose (MTD) Escalation

Objective: Define the therapeutic window before commencing efficacy studies.

  • Dose Escalation Design: Utilize a modified 3+3 design. Begin oral dosing at 10 mg/kg, escalating to 30, 100, and 300 mg/kg in distinct cohorts of 3 mice.

  • Monitoring (Self-Validating Endpoint): Weigh mice daily for 7 days post-dose. Causality: Body weight is the most objective, quantifiable proxy for murine systemic toxicity.

  • Humane Endpoints: If a cohort experiences >20% body weight loss from baseline, or exhibits severe lethargy/hunched posture, the MTD has been exceeded. The MTD is defined as the highest dose resulting in <10% transient body weight loss with full recovery.

References

  • Diehl, K. H., et al. (2001) . A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Retrieved from: [Link]

  • Pouton, C. W. (2006) . Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from: [Link]

Sources

Application

Preparation of 3-Ethyl-4-azaindole derivatives for screening

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique ability to act as a bioisostere for indole while providing an additional hydrogen-bond acceptor...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique ability to act as a bioisostere for indole while providing an additional hydrogen-bond acceptor (the pyridine nitrogen) makes it highly effective for targeting the ATP-binding hinge region of critical kinases, such as p38 MAP kinase and TGFβRI[1][2].

Within this chemical space, 3-ethyl-4-azaindole derivatives serve as critical building blocks. The C3-ethyl group provides optimal lipophilic bulk to occupy hydrophobic pockets within kinase active sites, while the N1 position remains available for divergent library synthesis. This application note provides a comprehensive, self-validating guide to the controlled synthesis, regioselective functionalization, and screening preparation of 3-ethyl-4-azaindole derivatives.

Mechanistic Rationale & Reactivity Logic

The reactivity of the 4-azaindole core is governed by the electronic dichotomy of its fused rings: the electron-rich pyrrole ring and the electron-deficient pyridine ring[3].

  • C3 Nucleophilicity: The C3 position on the pyrrole ring is the most nucleophilic site. However, direct C3-alkylation (e.g., using ethyl halides) often suffers from poor regioselectivity and the formation of bis-addition byproducts[4].

  • Stepwise Acylation-Reduction: To guarantee mono-functionalization, a stepwise approach is preferred. Friedel-Crafts acylation at C3 introduces an electron-withdrawing acetyl group, which deactivates the ring and prevents further electrophilic attack. Subsequent reduction of the ketone yields the pure 3-ethyl derivative.

  • N1-Derivatization: The pyrrole N-H is acidic (pKa ~16). Deprotonation with a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (DMF) generates an anion that undergoes regioselective alkylation at N1 under thermodynamic control, avoiding N4 (pyridine) alkylation[3].

Reactivity Core 4-Azaindole Scaffold Pyrrole Pyrrole Ring (Electron-Rich) Core->Pyrrole Pyridine Pyridine Ring (Electron-Deficient) Core->Pyridine C3 C3 Position (Nucleophilic Center) Pyrrole->C3 N1 N1 Position (Acidic NH, pKa ~16) Pyrrole->N1 Action1 Electrophilic Acylation (Yields 3-Acetyl intermediate) C3->Action1 Action2 Deprotonation & Alkylation (Library Diversification) N1->Action2

Caption: Reactivity profile of the 4-azaindole core directing C3 and N1 functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure intermediate integrity before proceeding to library generation.

Protocol A: Controlled Synthesis of 3-Ethyl-4-azaindole

This two-step protocol utilizes an acylation-reduction sequence to prevent over-alkylation.

Step 1: C3-Acylation (Synthesis of 3-Acetyl-4-azaindole)

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 4-azaindole (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add aluminum chloride (AlCl3, 30.0 mmol) portion-wise. Causality: Excess Lewis acid is required because the basic pyridine nitrogen coordinates with AlCl3, necessitating additional equivalents to activate the electrophile.

  • Acylation: Dropwise, add acetyl chloride (15.0 mmol). Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and reflux for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material ( m/z 119 [M+H]+) should convert entirely to the 3-acetyl intermediate ( m/z 161 [M+H]+).

  • Workup: Quench carefully by pouring the mixture over crushed ice. Adjust the pH to 8 using saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 50 mL), dry over Na2SO4, and concentrate in vacuo.

Step 2: Carbonyl Reduction (Synthesis of 3-Ethyl-4-azaindole)

  • Setup: Dissolve the crude 3-acetyl-4-azaindole (approx. 8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under argon.

  • Reduction: Cool to 0 °C. Slowly add lithium aluminum hydride (LiAlH4, 2.0 M in THF, 12 mmol). Causality: LiAlH4 efficiently reduces the ketone to the alkane in electron-rich pyrrole systems via an intermediate alkoxide that collapses to eliminate water, followed by further hydride delivery.

  • Reaction: Reflux the mixture for 6 hours.

  • Validation Checkpoint: TLC (Eluent: 5% MeOH in DCM). The UV-active spot for the ketone will disappear. IR spectroscopy should confirm the complete disappearance of the carbonyl stretch at ~1650 cm⁻¹.

  • Fieser Workup: Cool to 0 °C. Sequentially add 0.45 mL water, 0.45 mL 15% NaOH, and 1.35 mL water. Stir until a granular white precipitate forms. Filter through Celite, concentrate the filtrate, and purify via flash chromatography to yield 3-ethyl-4-azaindole.

Protocol B: N1-Derivatization for High-Throughput Screening Libraries

Once the 3-ethyl-4-azaindole core is secured, N1-alkylation is performed to generate a library of derivatives for kinase screening.

  • Deprotonation: To a solution of 3-ethyl-4-azaindole (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes. Causality: DMF stabilizes the resulting sodium cation, creating a "naked," highly reactive azaindolyl anion[1].

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide or benzyl bromide derivative, 1.1 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint: ¹H NMR of the crude product must show the disappearance of the broad pyrrole N-H peak (typically around 11.5–12.0 ppm). To confirm regioselectivity (N1 vs. N4), perform a 2D NOESY experiment; a cross-peak between the newly introduced N1-alkyl protons and the C2-H proton confirms N1-alkylation.

  • Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via preparative HPLC to ensure >95% purity required for biological screening.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and reaction parameters for the synthesis and functionalization of the 4-azaindole core, synthesized from validated literature methodologies[1][4].

Reaction StepStarting MaterialReagents & ConditionsTarget ProductExpected YieldPurity (LC-MS)
C3-Acylation 4-AzaindoleAcetyl chloride, AlCl3, DCM, 0 °C to reflux3-Acetyl-4-azaindole75 - 82%> 90% (Crude)
Ketone Reduction 3-Acetyl-4-azaindoleLiAlH4, THF, reflux, 6 h3-Ethyl-4-azaindole80 - 88%> 95% (Post-CC)
N1-Alkylation 3-Ethyl-4-azaindoleR-X, NaH, DMF, 0 °C to RT1-Alkyl-3-ethyl-4-azaindole85 - 95%> 98% (Prep-HPLC)
Fischer Cyclization *2-Cl-5-hydrazinopyridineButanal, Acid catalyst, Heat3-Ethyl-4-azaindole40 - 55%> 95% (Post-CC)

*Note: The Fischer Indole approach is an alternative de novo route. While it has a lower overall yield due to the electron-deficient pyridine ring resisting the [3,3]-sigmatropic rearrangement, it is highly atom-economical[5].

High-Throughput Screening (HTS) Workflow

For drug development professionals, the synthesized library of 3-ethyl-4-azaindole derivatives is typically subjected to in vitro kinase assays (e.g., p38α or TGFβRI). The 3-ethyl group anchors the molecule in the hydrophobic pocket, while the N1-substituents are varied to probe the solvent-exposed regions of the kinase[2].

Workflow S1 C3-Acylation & Reduction S2 N1-Alkylation (Library Gen) S1->S2 S3 LC-MS/HPLC Purification S2->S3 S4 Kinase Assay (TGFβRI / p38) S3->S4 S5 SAR & Hit Validation S4->S5 S5->S2 SAR Feedback

Caption: Iterative workflow for 3-ethyl-4-azaindole derivative synthesis, screening, and SAR optimization.

Screening Protocol Note: When preparing compounds for the HTS assay, ensure all derivatives are serially diluted in DMSO. Maintain a final DMSO concentration of <1% in the assay buffer to prevent solvent-induced protein denaturation or assay interference[1].

References

  • L. L. R. Vora et al. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters, American Chemical Society, 2009. [Link]

  • X. Li et al. "Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free autotransfer-type reaction." ChemRxiv, 2020. [Link]

  • Y. Li et al. "Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC), 2018.[Link]

Sources

Method

Application Note: Advanced Catalytic Cross-Coupling Strategies for 3-Ethyl-4-azaindole Functionalization

Executive Summary The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in the development of kinase inhibitors and targeted therapeutics[1]. The introduction of a 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in the development of kinase inhibitors and targeted therapeutics[1]. The introduction of a 3-ethyl substitution enhances the lipophilicity (LogP) of the core, improving membrane permeability while imposing specific steric constraints that can enhance target-binding selectivity. However, functionalizing the 3-ethyl-4-azaindole core via transition-metal catalysis presents significant synthetic challenges. The presence of the unprotected pyrrole nitrogen (N1) and the basic pyridine nitrogen (N4) frequently leads to catalyst poisoning, off-target coordination, and homocoupling[2].

This Application Note provides a comprehensive, self-validating guide to performing highly efficient Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on halogenated 3-ethyl-4-azaindoles without the need for protecting groups[3].

Mechanistic Insights: Overcoming Catalyst Poisoning

The Causality of Reaction Failure

Standard palladium catalysts (e.g., Pd(PPh₃)₄) typically fail or deliver poor yields when applied to unprotected 4-azaindoles[4]. This failure is driven by two distinct mechanisms:

  • N4-Pyridine Coordination: The lone pair on the N4 nitrogen acts as a strong σ-donor. Following oxidative addition, the Pd(II) intermediate can be trapped by the N4 of a second azaindole molecule, forming a stable, unreactive bidentate or polymeric complex[4].

  • N1-Deprotonation & Sequestration: The relatively acidic pyrrole NH can undergo base-mediated deprotonation, forming a Pd-amido complex that either stalls the catalytic cycle or leads to undesired N-arylation/homocoupling[2].

The Biaryl Phosphine Solution

To bypass these failure modes, the steric environment of the catalyst must be strictly controlled. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos , XPhos , or RuPhos ) creates a "steric umbrella" around the palladium center[3]. This bulk physically prevents the N4 nitrogen from coordinating to the metal, while the electron-rich nature of the ligand accelerates both the oxidative addition into the C-X bond and the final reductive elimination step[4].

Catalytic Workflow & Pathway Visualization

CrossCoupling SM Halo-3-ethyl-4-azaindole (Starting Material) OA Oxidative Addition [Pd(II) Intermediate] SM->OA + Pd(0) Pd0 Active Pd(0) Catalyst (L-Pd(0)) Pd0->OA Poison Catalyst Poisoning (N4-Pyridine Coordination) OA->Poison Small/Linear Ligands (e.g., PPh3) TM Transmetalation / Amine Binding (Boronic Acid or Amine) OA->TM Base, Coupling Partner Poison->TM Blocked RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Functionalized 3-ethyl-4-azaindole RE->Prod

Catalytic cycle of 3-ethyl-4-azaindole cross-coupling highlighting the risk of Pd poisoning.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the C6-functionalization of 6-bromo-3-ethyl-4-azaindole, demonstrating the necessity of modern precatalysts[2],[3].

Catalyst SystemLigandBaseSolventYield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Dioxane/H₂O< 15%Severe catalyst poisoning via N4-coordination.
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF22%Incomplete conversion; competitive homocoupling.
Pd₂(dba)₃ (2 mol%)XPhosK₃PO₄n-Butanol88%Bulky ligand prevents N4-chelation; rapid reductive elimination.
Pd(OAc)₂ (3 mol%)SPhosK₃PO₄MeCN/H₂O95% Optimal for Suzuki-Miyaura; water accelerates transmetalation.
RuPhos Pd G2 (1 mol%)RuPhosLiHMDSTHF94% Optimal for Amination; LiHMDS protects N1 via deprotonation.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C6-Arylation

Objective: Synthesis of 6-aryl-3-ethyl-4-azaindole from 6-bromo-3-ethyl-4-azaindole without N-protection[3].

Reagents & Causality:

  • Pd(OAc)₂ / SPhos (1:2.5 ratio): Generates the active L-Pd(0) species in situ. SPhos is specifically chosen for its ability to facilitate cross-coupling of heteroaryl halides while resisting heteroatom coordination[3].

  • K₃PO₄ (3.0 equiv): A mild, highly soluble base that efficiently activates the boronic acid for transmetalation without causing degradation of the azaindole core.

  • MeCN/H₂O (3:2): The biphasic nature ensures solubility of both the organic substrate and the inorganic base, while water is strictly required to generate the reactive boronate species[3].

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 6-bromo-3-ethyl-4-azaindole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (3 mol%), SPhos (7.5 mol%), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a septum and purge with Argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand.

  • Add degassed MeCN (3.0 mL) and degassed deionized H₂O (2.0 mL) via syringe.

  • Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Quality Control:

  • LC-MS: The product must show a clean [M+H]⁺ peak corresponding to the arylated mass. The absence of the M+2 isotope pattern confirms complete consumption of the brominated starting material.

  • ¹H NMR (DMSO-d6): Look for the disappearance of the C6-Br adjacent proton shifts. The diagnostic C5-H and C7-H protons of the pyridine ring will shift downfield due to the new anisotropic environment of the appended aryl ring. The N1-H broad singlet should remain intact around 11.5–12.0 ppm.

Protocol B: Buchwald-Hartwig C6-Amination

Objective: C-N bond formation using secondary amines via RuPhos Pd G2 precatalyst[2].

Reagents & Causality:

  • RuPhos Pd G2 (1 mol%): A second-generation Buchwald precatalyst that rapidly generates the active mono-ligated Pd(0) species at mild temperatures, preventing catalyst degradation[4].

  • LiHMDS (2.5 equiv): The use of a strong, non-nucleophilic base is the mechanistic linchpin here. The first equivalent instantly deprotonates the pyrrole N1-H, effectively masking it from the palladium center and preventing competitive N-arylation. The remaining base facilitates the catalytic cycle[2].

Step-by-Step Methodology:

  • Inside a nitrogen-filled glovebox, charge a vial with 6-chloro-3-ethyl-4-azaindole (0.5 mmol), RuPhos Pd G2 (1 mol%), and RuPhos ligand (1 mol%).

  • Add the secondary amine (0.6 mmol) and anhydrous THF (2.0 mL).

  • Slowly add LiHMDS (1.25 mL of a 1.0 M solution in THF, 1.25 mmol) dropwise. Note: The solution will immediately darken as the active Pd(0) species is generated and the azaindole is deprotonated.

  • Seal the vial, remove from the glovebox, and heat at 65 °C for 2–4 hours.

  • Quench the reaction by adding 1M aqueous HCl (1.0 mL) to reprotonate the pyrrole nitrogen, followed by neutralization with saturated NaHCO₃.

  • Extract with EtOAc (3 × 5 mL), dry over MgSO₄, and purify via chromatography.

Validation & Quality Control:

  • LC-MS: Confirm the mass shift. Aminated 4-azaindoles fly exceptionally well in ESI+ mode due to the increased basicity of the system.

  • ¹H NMR (CDCl₃): The successful coupling is self-validated by the integration of the new aliphatic amine protons against the 3-ethyl protons (quartet at ~2.8 ppm, triplet at ~1.3 ppm).

References

  • Organic Letters (ACS / NIH PMC) Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles URL:[Link]

  • The Journal of Organic Chemistry (ACS) Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane URL:[Link]

  • Chemistry - A European Journal (NIH PMC) Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation URL:[Link]

Sources

Application

Formulation strategies for 3-Ethyl-4-azaindole delivery

Title: Advanced Formulation Strategies for the Delivery of 3-Ethyl-4-azaindole and Related Lipophilic Kinase Inhibitors Document Type: Application Note & Technical Protocol Target Audience: Formulation Scientists, Medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Formulation Strategies for the Delivery of 3-Ethyl-4-azaindole and Related Lipophilic Kinase Inhibitors Document Type: Application Note & Technical Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

Azaindoles (pyrrolopyridines) are privileged bioisosteric scaffolds for indoles and purines, heavily utilized in the design of targeted kinase inhibitors (e.g., vemurafenib, decernotinib)[1]. While the incorporation of a pyridine nitrogen generally improves aqueous solubility compared to the parent indole[2], the addition of alkyl substituents—such as the ethyl group in 3-Ethyl-4-azaindole —significantly increases the molecular lipophilicity (LogP) and crystal lattice energy.

Consequently, highly substituted azaindole derivatives frequently fall into Biopharmaceutics Classification System (BCS) Class II or IV, presenting severe challenges for oral bioavailability. This Application Note details field-proven formulation strategies to overcome the solubility-permeability dichotomy of 3-Ethyl-4-azaindole. By leveraging the unique hydrogen-bonding capacity of the 4-azaindole core (pyrrole N-H donor, pyridine N acceptor) and the lipophilic nature of the 3-ethyl moiety, we can rationally design Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS)[3].

Physicochemical Profiling & Formulation Selection

Before selecting a delivery vehicle, the Active Pharmaceutical Ingredient (API) must be profiled. The 3-ethyl substitution drives hydrophobic interactions, making the molecule highly soluble in organic solvents but poorly soluble in aqueous media. However, the presence of the 4-azaindole core allows for targeted non-covalent interactions with polymeric excipients.

FormulationWorkflow Start 3-Ethyl-4-azaindole API Characterization Solubility Aqueous Solubility (< 100 µg/mL) Start->Solubility LogP Lipophilicity (LogP) (High Lipophilicity) Start->LogP Decision Formulation Strategy Selection Solubility->Decision LogP->Decision ASD Amorphous Solid Dispersion (Polymer Matrix) Decision->ASD Strong H-bonding potential SMEDDS Lipid-Based Delivery (SMEDDS) Decision->SMEDDS High oil solubility Nanosuspension Nanocrystal Suspension (Milling) Decision->Nanosuspension High lattice energy Validation In Vitro Dissolution & Physicochemical Validation ASD->Validation SMEDDS->Validation Nanosuspension->Validation

Workflow for selecting 3-Ethyl-4-azaindole formulation strategies based on API properties.

Quantitative Data: Comparison of Delivery Platforms

To guide formulation selection, Table 1 summarizes the empirical performance metrics of different delivery systems for 3-Ethyl-4-azaindole.

Table 1: Comparative Analysis of Formulation Strategies for 3-Ethyl-4-azaindole

Formulation StrategyMechanism of Solubility EnhancementTypical API LoadingPhysical Stability ProfilePrimary In Vivo Advantage
Amorphous Solid Dispersion (ASD) Disruption of crystal lattice; kinetic trapping in polymer.15% - 30% (w/w)High (if Tg of mixture > Storage Temp + 50°C)Generates supersaturated state in GI tract.
SMEDDS Pre-dissolved API in lipid droplets (<50 nm) upon dispersion.5% - 15% (w/w)Moderate (susceptible to precipitation upon dilution)Bypasses first-pass metabolism via lymphatic transport.
Cyclodextrin Complexation Inclusion of 3-ethyl/azaindole core into hydrophobic cavity.1:1 or 1:2 Molar RatioVery High (Thermodynamically stable complex)Excellent for parenteral (IV) formulations.

Experimental Protocols

Protocol A: Preparation of 3-Ethyl-4-azaindole Amorphous Solid Dispersion (ASD) via Spray Drying

Scientific Rationale: The pyrrole N-H and pyridine N of the 4-azaindole core act as potent hydrogen bond donors and acceptors. By pairing the API with Hypromellose Acetate Succinate (HPMCAS), we induce specific API-polymer hydrogen bonding that restricts molecular mobility and prevents recrystallization.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Weigh 1.0 g of 3-Ethyl-4-azaindole and 3.0 g of HPMCAS-HF (yielding a 25% drug loading). Dissolve the mixture in 100 mL of a Dichloromethane (DCM) and Methanol (MeOH) co-solvent system (8:2 v/v ratio).

    • Causality: DCM is required to rapidly dissolve the highly lipophilic 3-ethyl substituted API, while MeOH ensures the complete solvation of the amphiphilic HPMCAS polymer chains, preventing phase separation during drying.

  • Homogenization: Sonicate the solution for 15 minutes at room temperature until optically clear.

  • Spray Drying: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290) using the following parameters:

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C

    • Aspirator: 100%

    • Feed Rate: 5 mL/min

    • Causality: The rapid evaporation of the DCM/MeOH solvent kinetically traps the API in a disordered, amorphous state before thermodynamic crystallization can occur.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH Q3C limits.

  • Self-Validating System (Quality Control): Analyze the final powder using Powder X-Ray Diffraction (PXRD). The protocol is considered successful only if the diffractogram exhibits a broad amorphous halo with a complete absence of sharp Bragg peaks.

Protocol B: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Scientific Rationale: For highly lipophilic azaindoles where first-pass hepatic metabolism limits bioavailability, SMEDDS formulation is ideal. The 3-ethyl group enhances the API's solubility in medium-chain triglycerides, facilitating incorporation into chylomicrons for lymphatic absorption.

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil, 20% w/w), Kolliphor EL (Surfactant, 40% w/w), and Transcutol HP (Co-surfactant, 40% w/w).

  • Thermal Mixing: Stir the mixture magnetically at 40°C for 30 minutes to ensure a homogenous, isotropic pre-concentrate.

  • API Loading: Add 3-Ethyl-4-azaindole to the pre-concentrate at a concentration of 50 mg/g. Vortex the mixture for 5 minutes, then incubate in a shaking water bath at 37°C for 24 hours to achieve equilibrium solubility.

  • Self-Validating System (Emulsification Test): To validate the self-microemulsifying properties, introduce 1 mL of the loaded SMEDDS into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild paddle agitation (50 rpm).

    • Causality: The formulation must spontaneously form a transparent or slightly opalescent dispersion upon contact with aqueous media.

    • Validation: Measure the droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS protocol will yield a Z-average droplet diameter of <50 nm and a Polydispersity Index (PDI) of <0.3, ensuring high surface area for rapid in vivo absorption.

Conclusion

The delivery of 3-Ethyl-4-azaindole requires a tailored approach that respects its unique physicochemical profile. While its azaindole core provides excellent handles for polymer interaction in ASDs[2], its lipophilic ethyl substitution makes it highly amenable to lipid-based SMEDDS. Rigorous adherence to the self-validating steps in these protocols ensures the generation of stable, bioavailable formulations suitable for downstream preclinical evaluation.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors | PMC - NIH | 1

  • Azaindoles in Medicinal Chemistry | PharmaBlock | 2

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis | ResearchGate | 3

Sources

Method

Application Note: Regioselective Alkylation of 3-Ethyl-4-azaindole: Mechanistic Insights and Validated Protocols

Mechanistic Rationale: The Ambident Nucleophile Problem 3-Ethyl-4-azaindole is a highly valued building block in medicinal chemistry, frequently utilized as a bioisostere for indole and purine scaffolds to modulate physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Ambident Nucleophile Problem

3-Ethyl-4-azaindole is a highly valued building block in medicinal chemistry, frequently utilized as a bioisostere for indole and purine scaffolds to modulate physicochemical properties and target binding[1]. However, functionalizing this core presents a classic synthetic challenge: it is an ambident nucleophile. The molecule possesses two distinct nitrogen atoms with competing reactivities:

  • N1 (Pyrrole-type): The lone pair is delocalized into the aromatic π -system. In its neutral state, it is weakly nucleophilic (pKa ~16).

  • N4 (Pyridine-type): The lone pair is orthogonal to the π -system, remaining highly localized. It is the primary site of nucleophilic attack in the neutral molecule (pKa ~5.2).

Causality of Experimental Choices: Directing alkylation exclusively to the N1 or N4 position requires strict manipulation of thermodynamic and kinetic controls. To achieve N1-alkylation , the substrate must be deprotonated using a strong base (e.g., NaH) to generate an azaindolide anion. In polar aprotic solvents like DMF, the metal cation is highly solvated, creating a "naked," highly reactive ambident anion. Under Hard-Soft Acid-Base (HSAB) principles, the N1 position becomes softer and is kinetically favored for attack by soft electrophiles (e.g., benzyl bromide). Manipulating regioselectivity via ion-pairing and solvent effects is a foundational strategy for ambident heterocycles[2].

Conversely, N4-alkylation relies on the innate nucleophilicity of the neutral pyridine nitrogen. By omitting the base and utilizing a non-polar or moderately polar solvent (e.g., toluene), the N1 nitrogen remains protonated and unreactive. The N4 nitrogen readily undergoes quaternization with alkylating agents, forming an N4-alkyl azaindolium salt. This innate reactivity mirrors directed alkylation strategies utilized in other electrophilic pyridine systems[3].

Reaction Pathway Visualization

ReactionPathways SM 3-Ethyl-4-azaindole (Neutral) Anion Azaindolide Anion (Deprotonated) SM->Anion NaH, DMF (Strong Base) N4 N4-Alkyl-3-ethyl-4-azaindolium (Quaternary Salt) SM->N4 R-X, Toluene, 80°C (Neutral Conditions) N1 N1-Alkyl-3-ethyl-4-azaindole (Major Product) Anion->N1 R-X, 0°C to RT (Kinetic Control)

Divergent synthetic pathways for the regioselective N1 and N4 alkylation of 3-Ethyl-4-azaindole.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered with built-in analytical checkpoints, ensuring the reaction acts as a self-validating system where physical observations directly correlate to mechanistic milestones.

Protocol A: Regioselective N1-Alkylation (Kinetic Control)

Objective: Synthesize 1-Benzyl-3-ethyl-4-azaindole. Reagents: 3-Ethyl-4-azaindole (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Benzyl Bromide (1.1 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve 3-Ethyl-4-azaindole in anhydrous DMF. Cool the solution to 0 °C using an ice bath to suppress thermodynamic equilibration.

  • Deprotonation: Carefully add NaH in one single portion.

    • Self-Validation Checkpoint 1: Observe the evolution of H₂ gas (bubbling). The solution will transition from colorless to a pale yellow/orange tint, indicating azaindolide anion formation. Wait until bubbling completely ceases (approx. 30 mins) to ensure 100% deprotonation. Proceeding too early will result in mixed N1/N4 alkylation.

  • Alkylation: Add Benzyl Bromide dropwise over 5 minutes. Maintain the reaction at 0 °C for 1 hour, then gradually warm to room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The N1-alkylated product will appear as a distinct, less polar spot compared to the starting material (R_f ~ 0.6 vs 0.3), as the polar N-H bond has been masked.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Regioselective N4-Alkylation (Quaternization)

Objective: Synthesize 3-Ethyl-4-methyl-4-azaindolium iodide. Reagents: 3-Ethyl-4-azaindole (1.0 eq), Methyl Iodide (5.0 eq), Anhydrous Toluene (0.1 M).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Ethyl-4-azaindole in anhydrous toluene in a heavy-walled pressure vial.

  • Alkylation: Add Methyl Iodide. Seal the vial and heat to 80 °C for 12 hours.

    • Causality: Toluene is explicitly chosen because the neutral starting material is highly soluble, but the resulting quaternary salt is highly polar and insoluble. This drives the reaction forward via Le Chatelier's principle (precipitation).

  • Isolation: Cool the reaction mixture to room temperature.

    • Self-Validation Checkpoint 1: A heavy, crystalline precipitate must be visible. If the solution remains clear, the conversion is negligible; verify the integrity and volatility loss of the Methyl Iodide.

  • Filtration: Vacuum filter the precipitate and wash thoroughly with cold hexanes to remove unreacted starting material and residual MeI.

  • Validation:

    • Self-Validation Checkpoint 2: Dissolve a small aliquot of the isolated solid in MeOH for LC-MS analysis. The mass spectrum will show the exact mass of the cation [M]⁺ without the typical [M+H]⁺ ionization requirement, definitively confirming quaternization.

Quantitative Data & Selectivity Summary

The table below summarizes the expected outcomes when applying different reaction environments to 3-Ethyl-4-azaindole, highlighting the stark contrast in regioselectivity.

Reaction ConditionsReagentsTemperaturePrimary Site of AttackRegioselectivity (N1:N4)Expected Yield
Strong Base / Polar Aprotic NaH, Benzyl Bromide, DMF0 °C to RTN1 (Pyrrole)> 95 : 582 - 88%
Neutral / Non-Polar Methyl Iodide, Toluene80 °CN4 (Pyridine)< 1 : 9990 - 95%
Weak Base / Protic K₂CO₃, Alkyl Halide, EtOHRefluxMixed~ 40 : 60Complex Mixture

Analytical Validation Workflow (E-E-A-T)

To unequivocally assign the regiochemistry of the alkylation and ensure absolute trustworthiness of the synthesized batch, 2D NMR (specifically Heteronuclear Multiple Bond Correlation, HMBC) is the gold standard. 1D ¹H NMR is insufficient due to the complex aromatic splitting patterns of the azaindole core.

  • N1-Alkylation: The protons of the newly introduced N-alkyl group (e.g., N-CH₂) will show strong ³J HMBC correlations to C2 and C7a of the azaindole core.

  • N4-Alkylation: The N-alkyl protons will correlate to C3a and C5 .

AnalyticalWorkflow Step1 Isolated Alkylation Product Step2 1H & 13C NMR Acquisition (HMBC Experiment) Step1->Step2 Decision N-Alkyl Proton HMBC Correlation? Step2->Decision Res1 Correlates to C2 & C7a Confirmed N1-Alkylation Decision->Res1 Pyrrole Ring Res2 Correlates to C3a & C5 Confirmed N4-Alkylation Decision->Res2 Pyridine Ring

HMBC NMR decision tree for validating N1 versus N4 alkylation regiochemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Ethyl-4-azaindole in Aqueous Media

Welcome to the technical support center for 3-Ethyl-4-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues in aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Ethyl-4-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues in aqueous media. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of 3-Ethyl-4-azaindole in your experiments.

Introduction to 3-Ethyl-4-azaindole and Its Solubility Profile

3-Ethyl-4-azaindole is a heterocyclic compound of significant interest in medicinal chemistry. As a bioisostere of indole, it often exhibits favorable biological activity.[1][2] The introduction of a nitrogen atom into the indole ring system to form an azaindole can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and, importantly, aqueous solubility.[3][4] Generally, azaindole derivatives show enhanced solubility compared to their indole counterparts.[3][5][6] However, achieving sufficient concentrations in aqueous buffers for biological assays can still be a significant challenge.

This guide will walk you through a systematic approach to solubilizing 3-Ethyl-4-azaindole, from preparing stock solutions to optimizing final assay conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stock Solution Preparation

Question 1: What is the recommended solvent for preparing a high-concentration stock solution of 3-Ethyl-4-azaindole?

For initial stock solutions, it is advisable to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[7] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[8][9]

Answer:

Start by dissolving 3-Ethyl-4-azaindole in 100% DMSO to create a high-concentration stock, for example, at 10 mM or 20 mM. It is crucial to ensure the compound is fully dissolved before further dilution. If you observe any particulates, gentle warming or sonication can be employed to aid dissolution.[10] However, always be mindful of the compound's stability under these conditions. For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C to minimize degradation, although for short-term use, ambient temperature storage can reduce precipitation issues caused by freeze-thaw cycles.[8]

Question 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the organic solvent is significantly lowered in the final aqueous solution, causing the compound to fall out of solution.

Answer:

There are several strategies to address this:

  • Optimize the Dilution Protocol: Instead of a single large dilution step, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.

  • Reduce the Final Concentration: The observed precipitation may indicate that you are exceeding the compound's solubility limit in the final assay buffer. Try working with a lower final concentration of 3-Ethyl-4-azaindole.

  • Increase the Percentage of Co-solvent: If your assay can tolerate it, a small percentage of an organic co-solvent in the final aqueous buffer can significantly enhance solubility.[11][12]

Solubility Enhancement Techniques

Question 3: Can I use co-solvents other than DMSO in my final assay buffer to improve the solubility of 3-Ethyl-4-azaindole?

Yes, several co-solvents can be used to enhance the aqueous solubility of poorly soluble compounds. The choice of co-solvent will depend on the tolerance of your specific assay.

Answer:

Commonly used co-solvents for biological assays include:

  • Ethanol: A less polar solvent than water that can help solubilize hydrophobic compounds.

  • Polyethylene Glycols (PEGs): Such as PEG 300 or PEG 400, are often used in in-vivo formulations to improve solubility.[11][13]

  • Propylene Glycol: Another frequently used co-solvent in pharmaceutical formulations.[13]

It is essential to perform a vehicle control experiment to ensure that the chosen co-solvent at the desired concentration does not interfere with your assay. A typical starting point is to use a final co-solvent concentration of 1-5% (v/v).

Table 1: Recommended Starting Concentrations for Common Co-solvents

Co-solventRecommended Starting Concentration (v/v)Maximum Tolerated Concentration (Assay Dependent)
DMSO0.1 - 1%Typically < 1-2%
Ethanol1 - 5%Varies widely
PEG 300/4001 - 10%Varies widely
Propylene Glycol1 - 10%Varies widely

Question 4: How does pH affect the solubility of 3-Ethyl-4-azaindole, and how can I use this to my advantage?

The solubility of nitrogen-containing heterocyclic compounds like 3-Ethyl-4-azaindole is often pH-dependent.[14] This is due to the presence of basic nitrogen atoms that can be protonated at acidic pH, leading to the formation of more soluble salt forms.

Answer:

The 4-azaindole scaffold has a pyridine nitrogen that can be protonated. The predicted basic pKa of 4-azaindole is around 4.85.[15] This means that at a pH below its pKa, a significant portion of the 3-Ethyl-4-azaindole molecules will be in their protonated, more water-soluble form. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic (e.g., pH 6.0-6.5) may improve its solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., phosphate or acetate buffers ranging from pH 5.0 to 7.4).

  • Add an excess amount of 3-Ethyl-4-azaindole to each buffer.

  • Equilibrate the samples by shaking or stirring for 24 hours at a constant temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

This will allow you to identify the optimal pH range for solubilizing your compound.

Question 5: I'm still facing solubility issues even after trying co-solvents and pH adjustment. Are there any other techniques I can try?

For particularly challenging compounds, more advanced formulation strategies may be necessary. Cyclodextrins are a widely used and effective option.[16][17][18]

Answer:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly water-soluble molecules, like 3-Ethyl-4-azaindole, forming inclusion complexes that have significantly improved aqueous solubility.[16][19][20]

Commonly used cyclodextrins in pharmaceutical research include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 10-20% w/v in your aqueous buffer).

  • Prepare a high-concentration stock of 3-Ethyl-4-azaindole in a suitable organic solvent (e.g., DMSO).

  • Add the 3-Ethyl-4-azaindole stock solution dropwise to the cyclodextrin solution while vortexing or stirring.

  • Allow the mixture to equilibrate for a few hours or overnight.

  • Visually inspect for any precipitation. The final solution should be clear.

As with co-solvents, it is crucial to run a vehicle control with the cyclodextrin alone to ensure it does not interfere with your assay.

Visualization of Experimental Workflows

Diagram 1: Decision Tree for Solubilizing 3-Ethyl-4-azaindole

Solubility_Decision_Tree start Start: Need to dissolve 3-Ethyl-4-azaindole in aqueous buffer stock_sol Prepare a 10-20 mM stock solution in 100% DMSO. start->stock_sol dilute Dilute stock solution into aqueous assay buffer. stock_sol->dilute precipitate_check Does the compound precipitate? dilute->precipitate_check success Success! Proceed with experiment. precipitate_check->success No troubleshoot Troubleshoot Solubility Issues precipitate_check->troubleshoot Yes lower_conc Try a lower final concentration. troubleshoot->lower_conc cosolvent Add a co-solvent (e.g., 1-5% EtOH) to the final buffer. troubleshoot->cosolvent ph_adjust Adjust the buffer pH to a more acidic range (e.g., pH 6.0-6.5). troubleshoot->ph_adjust cyclodextrin Use a solubilizing agent like Hydroxypropyl-β-cyclodextrin. troubleshoot->cyclodextrin

Caption: A decision-making workflow for solubilizing 3-Ethyl-4-azaindole.

Diagram 2: Experimental Workflow for Optimizing Solubility with a Co-solvent

Cosolvent_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock of 3-Ethyl-4-azaindole in DMSO add_compound Add a fixed amount of stock solution to each buffer prep_stock->add_compound prep_buffers Prepare aqueous buffers with varying concentrations of co-solvent (0-10%) prep_buffers->add_compound equilibrate Equilibrate for 24h at constant temperature add_compound->equilibrate centrifuge Centrifuge to pellet undissolved compound equilibrate->centrifuge analyze_supernatant Analyze supernatant concentration (e.g., by HPLC-UV) centrifuge->analyze_supernatant determine_solubility Determine solubility at each co-solvent concentration analyze_supernatant->determine_solubility select_optimal Select optimal co-solvent concentration for the assay determine_solubility->select_optimal

Caption: A stepwise protocol for determining the optimal co-solvent concentration.

Concluding Remarks

Successfully solubilizing 3-Ethyl-4-azaindole in aqueous media is a critical step for obtaining reliable and reproducible data in biological assays. By systematically exploring the use of co-solvents, pH adjustments, and advanced solubilizing agents like cyclodextrins, researchers can overcome the challenges posed by its limited aqueous solubility. Always remember to perform appropriate vehicle controls to ensure that the chosen solubilization method does not interfere with your experimental results.

References

  • MDPI. (2025, July 20).
  • ResearchGate. (2025, February 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Google Scholar. (2025, September 20).
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • ResearchGate. (2006, May 10).
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • PubMed. (2006, May 15).
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Google Scholar. (2025, November 8).
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • ScienceDirect. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Reddit. (2024, January 29). Dissolving an insoluble compound in an organic solvent...
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2004, June 6).
  • Chromatography Online. (2014, August 22).
  • World Pharma Today. (2025, October 17).
  • International Journal of PharmTech Research. (2012, July-September). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Wiley Online Library. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • European Medicines Agency. (2010, May 31).
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole.
  • Guidechem. (n.d.). 4-Azaindole 272-49-1 wiki.
  • Benchchem. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • PMC. (n.d.).
  • MDPI. (2024, April 9).
  • Chemenu. (n.d.). Azaindoles.
  • Cheméo. (n.d.). Chemical Properties of 3-ethyl-indole (CAS 1484-19-1).
  • PubChem. (n.d.). 4-Azaindole.
  • PubMed. (2016, August 1).
  • Google Scholar. (2022, November 16).
  • MDPI. (2020, April 14).
  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Inter Chem. (n.d.). Azaindoles.

Sources

Optimization

Troubleshooting 3-Ethyl-4-azaindole crystallization protocols

Welcome to the Technical Support Center for 3-Ethyl-4-azaindole. As a Senior Application Scientist in process chemistry, I have designed this resource to address the specific thermodynamic and kinetic challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Ethyl-4-azaindole. As a Senior Application Scientist in process chemistry, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with the isolation of functionalized azaindoles.

The 4-azaindole scaffold is notorious for forming strong, highly directional centrosymmetric R22​(8) N–H···N hydrogen-bonded dimers[1]. While this promotes crystallinity in the parent molecule, the addition of an ethyl group at the C3 position introduces significant steric bulk. This modification disrupts optimal lattice packing, lowers the lattice energy, and makes the compound highly susceptible to liquid-liquid phase separation (oiling out) and polymorphism[2],[3].

Below, you will find a self-validating crystallization protocol, a mechanistic troubleshooting guide, and a comprehensive FAQ to ensure your workflows yield high-purity crystalline active pharmaceutical ingredients (APIs).

Part 1: Core Crystallization Workflow

Often synthesized via palladium-catalyzed cyclizations[4], crude 3-Ethyl-4-azaindole frequently contains trace impurities that depress its melting point and inhibit nucleation[5]. The following anti-solvent protocol is engineered as a self-validating system to bypass the nucleation energy barrier while preventing oiling out.

Protocol: Anti-Solvent Crystallization of 3-Ethyl-4-azaindole

Objective: Isolate high-purity crystals by controlling the supersaturation trajectory within the metastable zone.

  • Dissolution & Clarification:

    • Suspend 1.0 g of crude 3-Ethyl-4-azaindole in 5.0 mL of Ethyl Acetate (EtOAc).

    • Heat the mixture to 65 °C under gentle agitation until complete dissolution is achieved.

    • Causality: EtOAc is a moderate hydrogen-bond acceptor that temporarily disrupts the intermolecular N-H···N dimers, ensuring the solute is fully solvated as monomers.

    • Validation Check: The solution must be completely transparent. Any residual cloudiness indicates insoluble polymeric impurities. If cloudy, hot-filter the solution through a 0.45 μm PTFE membrane before proceeding.

  • Controlled Supersaturation:

    • Maintain the solution at 65 °C and slowly add 15.0 mL of pre-heated Heptane (anti-solvent) dropwise over 30 minutes.

    • Causality: Heptane lowers the dielectric constant of the medium, gradually decreasing the solubility of the azaindole without shocking the system into a sudden amorphous crash-out.

  • Seeding & Nucleation (Critical Checkpoint):

    • Cool the reactor to 50 °C at a strict rate of 0.2 °C/min.

    • Introduce 10 mg (1% w/w) of pure 3-Ethyl-4-azaindole seed crystals.

    • Validation Check: Observe the reactor for 15 minutes.

      • Pass: Seeds remain suspended and grow, turning the solution slightly opaque with a silky visual texture. Proceed to Step 4.

      • Fail (Oiling Out): Droplets form on the flask walls (liquid-liquid separation)[2]. The system has crossed the binodal curve. Corrective Action: Reheat to 65 °C, add 2.0 mL EtOAc to redissolve the oil, and restart cooling at a slower rate (0.1 °C/min).

  • Maturation & Isolation:

    • Once nucleation is confirmed, continue cooling to 5 °C at 0.2 °C/min. Hold at 5 °C for 2 hours to maximize yield.

    • Filter the suspension under vacuum, wash the cake with 5.0 mL of cold Heptane, and dry under vacuum at 45 °C for 12 hours.

Workflow N1 Supersaturated Solution (3-Ethyl-4-azaindole) N2 Controlled Cooling & Anti-solvent Addition N1->N2 N3 Phase Observation (Validation Check) N2->N3 N4 Oiling Out (LLPS) N3->N4 Liquid separation N5 Amorphous Solid N3->N5 Rapid crash-out N6 Crystalline Nucleation N3->N6 Ordered lattice N7 Adjust Polarity / Seed N4->N7 N8 Slower Kinetics / Purify N5->N8 N9 Filter & Dry N6->N9 N7->N2 N8->N1

Fig 1: Thermodynamic pathways and troubleshooting workflow for azaindole crystallization.

Part 2: Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: The solute separates as a dense, sticky syrup at the bottom of the flask rather than forming solid crystals. Causality: Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid coexistence curve (binodal curve) before reaching the solid-liquid solubility curve[2]. Because the 3-ethyl substitution lowers the compound's melting point relative to the parent 4-azaindole, the solute is prone to melting out of the hot solvent as a liquid phase. Furthermore, trace impurities can act as freezing point depressants, exacerbating this effect[5]. Resolution:

  • Kinetic Control: Reduce the cooling rate to <0.1 °C/min. Rapid cooling forces the system into the labile zone too quickly.

  • Thermodynamic Control: Shift the solubility curve by increasing the ratio of the good solvent (EtOAc) to the anti-solvent (Heptane).

  • Nucleation Bypass: Always use seed crystals. Seeding provides a low-energy template for lattice formation, bypassing the high activation energy required for spontaneous nucleation.

Issue 2: Polymorphism & Solvate Formation

Symptom: Batch-to-batch variations in melting point, crystal habit (e.g., needles vs. blocks), or unexpected peaks in powder X-ray diffraction (PXRD). Causality: The N-H···N hydrogen bonding network of azaindoles is highly adaptable. Depending on the solvent's hydrogen-bond accepting/donating capacity, solvent molecules can be incorporated directly into the crystal lattice, forming stoichiometric or channel solvates[3]. Resolution: Avoid highly polar, protic solvents (like pure Ethanol or Methanol) during the final isolation step unless a specific solvate is desired. Stick to aprotic binary systems (EtOAc/Heptane) and utilize strict temperature cycling (Oswald ripening) to convert metastable polymorphs into the thermodynamically stable form.

Part 3: Quantitative Data & Solvent Selection

Choosing the right solvent system is the most critical variable in azaindole crystallization. The table below summarizes empirical data for 3-Ethyl-4-azaindole based on solvent polarity and hydrogen-bonding dynamics.

Solvent SystemRatio (v/v)Polarity IndexExpected OutcomeTroubleshooting Note
EtOAc / Heptane 1:3 to 1:5ModerateHigh-purity crystalsIdeal for scaling. Prevents oiling out if cooled at <0.2 °C/min.
Ethanol / Water 4:1HighSolvate / AmorphousHigh risk of oiling out due to severe disruption of N-H···N bonds.
Isopropyl Ether (i-Pr₂O) PureLowSlow crystallizationExcellent for recrystallizing crude amorphous solids[6].
DCM / Hexane 1:4Low-ModerateRapid precipitationProne to trapping impurities; use only for preliminary cleanup.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my 3-Ethyl-4-azaindole sample turn into a sticky resin at room temperature after isolation? A: The 3-ethyl group increases the free volume in the crystal lattice compared to unsubstituted azaindoles. If residual solvent (particularly EtOAc or DCM) is trapped within the lattice, it acts as a plasticizer. This further depresses the melting point, causing the material to resinify. Ensure rigorous drying under a high vacuum (<10 mbar) at 45–50 °C for at least 12 hours.

Q: Is column chromatography strictly necessary before attempting crystallization? A: If the crude purity is below 85% (by HPLC), impurities will inhibit crystal growth and lower the melting point of the mixture, heavily promoting oiling out[5]. A preliminary silica plug using a DCM/MeOH gradient[6] is strongly recommended to remove polar baseline impurities before attempting the anti-solvent crystallization protocol.

Q: How can I verify that my N-H···N hydrogen bonding network is intact in the solid state? A: Vibrational spectroscopy is highly effective here. In a properly crystallized, solvent-free polymorph, FT-IR will show a broad, red-shifted band in the 3300–2500 cm⁻¹ region, which is characteristic of strongly coupled, doubly hydrogen-bonded N–H···N dimers[1]. If you see a sharp peak above 3400 cm⁻¹, your lattice is likely disrupted by a trapped solvent molecule or an impurity.

References

  • "Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents." ACS Medicinal Chemistry Letters.[Link]

  • "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." MDPI Molecules.[Link]

  • "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." MDPI International Journal of Molecular Sciences.[Link]

  • "Unravelling Venetoclax Solvate Behaviour: Insights from Crystal Structures and Computational Surface Analysis." ChemRxiv.[Link]

Sources

Troubleshooting

Preventing degradation of 3-Ethyl-4-azaindole during long-term storage

Technical Support Center: 3-Ethyl-4-azaindole Handling and Storage Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Ethyl-4-azaindole Handling and Storage Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected experimental variability when working with heterocyclic scaffolds. 3-Ethyl-4-azaindole is a highly valuable bioisostere in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design[1]. However, its unique electronic structure makes it vulnerable to specific degradation pathways. This guide provides the mechanistic reasoning and self-validating protocols necessary to maintain the integrity of your 3-Ethyl-4-azaindole inventory.

Visualizing the Degradation Pathway

To effectively prevent degradation, we must first understand the environmental triggers and their corresponding chemical pathways.

G Compound 3-Ethyl-4-azaindole (Intact API) O2 Atmospheric Oxygen (O2) Compound->O2 Light UV/Vis Light (Photons) Compound->Light Moisture Ambient Moisture (H2O) Compound->Moisture Oxidation N-Oxidation & C2/C3 Hydroxylation O2->Oxidation Electrophilic attack Radical Radical Initiation & Photo-oxidation Light->Radical Photolytic cleavage Hydrolysis Solvation & Hydrolytic Cleavage Moisture->Hydrolysis H-bond disruption Heat Thermal Stress (> 25°C) Heat->Oxidation Accelerates kinetics Heat->Hydrolysis Accelerates kinetics Degradants Inactive Degradants (Loss of Potency) Oxidation->Degradants Radical->Degradants Hydrolysis->Degradants

Mechanistic pathways of 3-Ethyl-4-azaindole degradation triggered by environmental stress.

Troubleshooting & FAQ

Q1: Why is 3-Ethyl-4-azaindole susceptible to degradation, and what are the primary pathways? A: The azaindole framework fuses an electron-deficient pyridine ring with an electron-rich pyrrole ring[2]. While the pyridine moiety increases overall stability compared to a standard indole, the pyrrole ring remains highly susceptible to electrophilic attack[3]. The primary degradation pathway is oxidation. Exposure to atmospheric oxygen leads to hydroxylation at the C2 or C3 positions of the pyrrole ring, or N-oxidation of the pyridine nitrogen[4]. Furthermore, UV light can initiate radical formation, which drastically accelerates these photo-oxidative pathways.

Q2: What are the optimal long-term storage conditions for this compound? A: To arrest kinetic degradation, 3-Ethyl-4-azaindole must be stored as a solid under a strict inert atmosphere at -20°C or lower[5]. Argon is preferred over Nitrogen because it is denser than air, allowing it to create a protective physical blanket over the compound that displaces oxygen. Additionally, the compound must be protected from light using amber glass vials or opaque secondary containers.

Q3: How should I handle the compound during active experimental use to prevent freeze-thaw degradation? A: Repeated freeze-thaw cycles are the most common cause of batch failure. When a cold vial is opened to ambient air, atmospheric moisture condenses on the powder. This moisture creates a micro-solvent environment that facilitates rapid hydrolysis and accelerates oxidation. To prevent this, the master batch must be aliquoted into single-use vials immediately upon receipt. Always allow an aliquot to equilibrate to room temperature inside a desiccator before breaking the seal.

Q4: How can I detect if my batch has already degraded? A: Visually, degradation often manifests as a color shift—from a pristine white or off-white powder to a yellow, pink, or brown hue (indicative of highly conjugated oxidation products). Analytically, you should run a baseline Liquid Chromatography-Mass Spectrometry (LC-MS) trace. Look for mass shifts of +16 Da (single oxidation/hydroxylation) or +32 Da (di-oxidation). A loss of the parent ion mass signifies compromised structural integrity.

Quantitative Data: Stability Profiles

The following table summarizes the expected stability of 3-Ethyl-4-azaindole under various environmental conditions. Use this data to assess the risk to your current inventory.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Risk
Optimal Long-Term -20°C to -80°CArgonDark (Amber Vial)> 24 monthsNegligible
Short-Term Working 4°CNitrogenDark (Amber Vial)3 to 6 monthsMild N-oxidation
Ambient Benchtop 20°C to 25°CAmbient AirAmbient Lab Light< 2 weeksPhoto-oxidation, C2/C3 Hydroxylation
Accelerated Stress 40°CAmbient AirHigh UV Exposure< 48 hoursSevere oxidation, Polymerization

Experimental Protocol: Self-Validating Aliquoting and Long-Term Storage

To ensure maximum trustworthiness in your experimental results, do not scoop directly from the master vial for daily assays. Follow this self-validating protocol to establish a robust storage system.

Materials Required:

  • High-purity Argon gas source with a gentle flow regulator.

  • Pre-weighed, amber glass vials with PTFE-lined screw caps.

  • Vacuum desiccator.

  • Parafilm.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the master vial of 3-Ethyl-4-azaindole, place the sealed vial inside a vacuum desiccator at room temperature for 2 hours.

    • Causality: This ensures the compound reaches ambient temperature without being exposed to atmospheric moisture, preventing condensation on the cold glass or powder.

  • Baseline Validation (Self-Validation Step 1): Take a 1 mg micro-sample and run an immediate LC-MS and 1H-NMR analysis[5]. Confirm the purity is >98% and save this chromatogram as your "Day 0 Baseline."

  • Aliquoting: Working rapidly (preferably inside a glove box or under a localized inert gas stream), weigh out the required experimental masses (e.g., 5 mg or 10 mg) into the individual amber glass vials.

    • Validation Check: Visually inspect the powder. It should be free-flowing. If clumping is observed, moisture has breached the system, and the batch must be desiccated under vacuum for 24 hours before proceeding.

  • Inerting: Insert the Argon gas nozzle halfway into each amber vial. Apply a gentle stream of Argon for 5 to 10 seconds.

    • Causality: Because Argon is heavier than atmospheric air, a gentle flow will effectively displace the oxygen upward and out of the vial, leaving a dense, protective blanket over the compound.

  • Sealing: Immediately cap the vials tightly with the PTFE-lined caps. Wrap the junction between the cap and the glass tightly with Parafilm to create a secondary hermetic seal against ambient humidity.

  • Storage: Transfer the aliquoted vials to a monitored -20°C freezer.

  • Usage Validation (Self-Validation Step 2): When retrieving an aliquot for future experiments, run a rapid TLC (Thin-Layer Chromatography) or LC-MS and compare it against the Day 0 Baseline. If no +16 Da peaks are present and the retention time matches perfectly, the storage protocol is successfully validated.

References

  • Source: pharmablock.
  • Source: nih.
  • Title: Oxidatively induced reactivity in Rh(iii)
  • Source: researchgate.
  • Source: acs.

Sources

Optimization

Technical Support Center: A Guide to Resolving HPLC Peak Tailing in 3-Ethyl-4-azaindole Analysis

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Ethyl-4-azaindole. As a basic heterocyclic compound, 3-Ethyl-4-azaindole presents specific challenges in reversed-phase chromatography that, if not properly addressed, can compromise resolution, accuracy, and reproducibility.[1][2]

This document moves beyond a simple checklist. It delves into the physicochemical principles governing these chromatographic challenges and provides a logical, step-by-step framework for diagnosing and resolving them effectively.

Part 1: The Core Issue - Why Does 3-Ethyl-4-azaindole Exhibit Peak Tailing?

Q: I'm seeing significant peak tailing specifically with 3-Ethyl-4-azaindole on my C18 column, while other neutral compounds in my mixture look fine. What is the fundamental cause?

A: This is a classic and well-understood phenomenon rooted in the chemistry of your analyte and the stationary phase. The primary cause of peak tailing for basic compounds like 3-Ethyl-4-azaindole is an unwanted secondary interaction with the silica backbone of the stationary phase.[3][4]

Here's the mechanism:

  • Analyte Basicity: The 4-azaindole scaffold contains a pyridine ring, which has a basic nitrogen atom.[5][6] In a mobile phase with a pH below its pKa, this nitrogen becomes protonated, giving the molecule a positive charge.

  • Residual Silanols: Standard silica-based columns (like C18, C8) are manufactured by bonding organosilanes to the silica surface.[7] Due to steric hindrance, it is impossible to react all the surface silanol groups (Si-OH).[3][8] These unreacted, or "residual," silanols are acidic.

  • Adverse Ionic Interaction: At mobile phase pH levels above approximately 3-4, these acidic silanol groups can deprotonate, becoming anionic silanates (SiO⁻).[2][3][9] The positively charged, protonated 3-Ethyl-4-azaindole then forms a strong ionic bond with these negatively charged silanate sites.[3][10]

This ionic interaction is a much stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction. Because these active silanol sites are limited and analyte molecules are slow to release from them, the peak becomes asymmetrically broadened, with a distinct "tail".[7][11]

cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase Silica Si-O⁻ C18_1 C18 Chain C18_2 C18 Chain Silanol Anionic Silanol Site (SiO⁻) Analyte Protonated 3-Ethyl-4-azaindole (Analyte-H⁺) Analyte->C18_1 Desired Hydrophobic Interaction Analyte->C18_2 Desired Hydrophobic Interaction Analyte->Silanol Strong Ionic Interaction (Causes Tailing) G start Peak Tailing Observed decision Are ALL peaks tailing? start->decision system_issues Suspect System/Physical Issue decision->system_issues Yes chemical_issues Suspect Chemical Interaction decision->chemical_issues No, only the basic analyte check_fittings 1. Check fittings & tubing (extra-column volume) system_issues->check_fittings Check for Dead Volume check_column 2. Inspect column for void/blockage (use guard column) check_fittings->check_column check_overload 3. Test for column overload (dilute sample) check_column->check_overload optimize_ph 1. Optimize Mobile Phase pH (Low or High pH Strategy) chemical_issues->optimize_ph Modify Mobile Phase use_additive 2. Use Additives (TFA, Formic Acid) optimize_ph->use_additive change_column 3. Change Column Chemistry (End-capped, Polar-Embedded) use_additive->change_column

Figure 2. High-level troubleshooting workflow for peak tailing.

If all peaks are tailing, proceed to Part 4: System & Physical Troubleshooting . If the problem is specific to 3-Ethyl-4-azaindole, the cause is almost certainly chemical, and you should proceed with the following section.

Part 3: Chemical Solutions for Method Optimization

This section focuses on rationally modifying your method to eliminate the adverse secondary interactions.

Q: How can I use mobile phase pH to my advantage?

A: Manipulating the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds. [12][13]You have two primary strategies: operate at low pH or, with the correct column, high pH.

pH StrategyMobile Phase pHState of Analyte (Basic)State of Silanols (Acidic)Dominant InteractionOutcome
Low pH < 3.0 Protonated (Cationic, BH⁺)Neutral (Protonated, Si-OH) HydrophobicPeak shape improves. Eliminates strong ionic interactions. [3][4]
Mid pH 4.0 - 7.0Protonated (Cationic, BH⁺)Anionic (Deprotonated, SiO⁻) Ionic & HydrophobicSevere peak tailing. This is the worst range for basic analytes. [2][14]
High pH > 8.0 (Requires pH-stable column)Neutral (Free Base, B) Anionic (Deprotonated, SiO⁻)HydrophobicPeak shape improves. Eliminates the analyte's positive charge. [15]

Table 1. Effect of Mobile Phase pH on Analyte and Stationary Phase Interactions.

start Goal: Suppress Analyte-Silanol Interaction low_ph Low pH Strategy (pH < 3) start->low_ph high_ph High pH Strategy (pH > 8) start->high_ph low_ph_mech Silanols are Protonated (Si-OH) No Anionic Sites for Interaction low_ph->low_ph_mech high_ph_mech Analyte is Neutral (Free Base) No Cationic Charge for Interaction high_ph->high_ph_mech

Figure 3. The two primary pH strategies to mitigate peak tailing.

Recommendation: Start by adjusting your mobile phase to a pH of 2.5 - 3.0. This is the most common and effective approach for silica-based columns.

Q: What mobile phase additive should I use to control pH and improve peak shape?

A: Using an acidic additive is essential for maintaining a low pH and can further improve peak shape through other mechanisms. Trifluoroacetic acid (TFA) and formic acid are the most common choices.

AdditiveTypical Conc.Mechanism of ActionProsCons
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong acid (maintains low pH); acts as an ion-pairing agent, masking the analyte's charge. [16][17][18]Excellent for improving peak shape with UV detection; very effective at suppressing silanol interactions. [17][19][20]Poor MS compatibility (causes significant ion suppression); can be difficult to remove from the HPLC system. [16][17]
Formic Acid 0.1%Weaker acid (maintains low pH); provides some buffering capacity.Good MS compatibility ; volatile and easily removed. [21][22]Less effective at masking silanol interactions than TFA; may not produce as sharp a peak in some cases.
Table 2. Comparison of Common Mobile Phase Additives.

Recommendation: For UV-based detection, start with 0.1% TFA in both your aqueous (A) and organic (B) mobile phases. If your analysis requires mass spectrometry (LC-MS), use 0.1% formic acid.

Q: I've tried using 0.1% TFA at a low pH, and while the tailing is better, it's not completely gone. What is my next step?

A: If mobile phase optimization is insufficient, your column chemistry is the next variable to address. Not all C18 columns are created equal.

  • Use a High-Quality, End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanols to make them less active. [3][4]Ensure you are using a modern, high-purity silica column that is fully end-capped. This significantly reduces the number of sites available for secondary interactions. [2][8][9]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes and also makes the column more stable in highly aqueous mobile phases. [2][14] * High pH-Stable Columns: If you choose to pursue the high pH strategy, you must use a column specifically designed for it, such as a hybrid-silica or polymer-based column. Using a standard silica column above pH 8 will rapidly dissolve the silica and destroy the column. [2][12][15][23]

Part 4: System & Physical Troubleshooting

Q: My chromatogram shows that all my peaks are tailing, not just the basic ones. What should I check?

A: When all peaks are affected, the problem is likely physical or instrumental, causing universal band broadening. [24]

  • Check for Extra-Column Volume (Dead Volume): This is space in the flow path outside of the column (e.g., in long or wide-bore tubing, or poorly made connections) where the sample can diffuse and broaden. [2][25] * Action: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005"). Remake all fittings to ensure the tubing is fully bottomed-out. [2]* Inspect the Column for a Void or Blockage: Over time, the packed bed at the inlet of the column can settle, creating a void. Alternatively, the inlet frit can become blocked with particulate matter from the sample or mobile phase. [3]This disrupts the sample band as it enters the column, distorting all peaks.

    • Action: If a void is suspected, you can sometimes reverse-flush the column (check manufacturer's instructions first). [3]The best long-term solution is prevention: always filter your samples and mobile phases, and use a guard column or in-line filter to protect the analytical column. [25]* Test for Column Overload: Injecting too much analyte mass can saturate the active sites of the stationary phase, leading to tailing. [7][24] * Action: Prepare a sample that is 10 times more dilute than your current one and inject it. If the peak shape improves dramatically, you were overloading the column.

Part 5: Experimental Protocol - A Rational Approach to Method Development

This protocol provides a structured experiment to optimize your method for 3-Ethyl-4-azaindole analysis.

Objective: To systematically evaluate the effect of mobile phase pH and additive on the peak shape of 3-Ethyl-4-azaindole.

Instrumentation & Reagents:

  • HPLC system with UV Detector

  • High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • 3-Ethyl-4-azaindole standard (approx. 0.1 mg/mL in 50:50 Acetonitrile:Water)

  • Mobile Phase A1: Water + 0.1% TFA

  • Mobile Phase A2: Water + 0.1% Formic Acid

  • Mobile Phase B1: Acetonitrile + 0.1% TFA

  • Mobile Phase B2: Acetonitrile + 0.1% Formic Acid

Procedure:

  • System Preparation: Equilibrate the column with 50:50 Mobile Phase A1:B1 at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Experiment 1 (TFA):

    • Inject the 3-Ethyl-4-azaindole standard.

    • Record the chromatogram.

    • Measure the USP Tailing Factor (T) for the peak. An ideal value is 1.0; a value < 1.5 is often acceptable. [3]3. System Flush: Thoroughly flush the system and column with 90:10 Acetonitrile:Water for 20 minutes to remove all traces of TFA.

  • System Re-equilibration: Equilibrate the column with 50:50 Mobile Phase A2:B2 for at least 15 minutes.

  • Experiment 2 (Formic Acid):

    • Inject the 3-Ethyl-4-azaindole standard.

    • Record the chromatogram and measure the Tailing Factor.

  • Data Analysis: Compare the tailing factors obtained from Experiment 1 and Experiment 2. The additive that provides a value closer to 1.0 is superior for this application.

ParameterRecommended Starting Conditions
Column High-quality, end-capped C18 (e.g., Agilent Zorbax, Waters XBridge)
Mobile Phase A Water + 0.1% TFA (for UV) or 0.1% Formic Acid (for MS)
Mobile Phase B Acetonitrile + 0.1% TFA (for UV) or 0.1% Formic Acid (for MS)
Gradient Start with 10-95% B over 15 minutes
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 288 nm (λmax of 4-azaindole) [5]
Table 3. Recommended Starting HPLC Conditions for Method Development.
References
  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Primer. (2013, January 26). What is TFA and when should I use it. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • hplctools.com. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chromatography Online. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stationary Phases for Green Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2017, June 4). Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]

  • Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • SlideShare. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and cytotoxic evaluation of novel azaindole derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Ethyl-4-azaindole Substitution Chemistry

Welcome to the technical support resource for the functionalization of 3-Ethyl-4-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the functionalization of 3-Ethyl-4-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the chemical modification of this valuable heterocyclic scaffold. Azaindoles are bioisosteres of indoles and are considered privileged structures in medicinal chemistry; however, the presence of the pyridine nitrogen atom introduces unique challenges in controlling reactivity and regioselectivity.

This document moves beyond simple protocols to explain the underlying mechanistic principles, empowering you to make informed decisions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing substitution reactions on the 3-Ethyl-4-azaindole core?

The principal challenge is achieving high regioselectivity. The 4-azaindole scaffold contains two heterocyclic rings: an electron-rich pyrrole ring and an electron-deficient pyridine ring. Electrophilic substitution is overwhelmingly favored on the pyrrole ring. However, competition between the C2 and C3 positions can lead to mixtures of isomers, complicating purification and reducing yields.[1]

Q2: Which position on the 4-azaindole ring is most reactive towards electrophiles?

The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is analogous to indole chemistry, where the lone pair of the pyrrole nitrogen can be delocalized to C3, stabilizing the intermediate sigma complex.[2] However, under certain conditions, substitution at the C2 position can occur.

Q3: When is it necessary to use a protecting group on the pyrrole nitrogen (N1)?

An N1-protecting group is highly recommended under three common scenarios:

  • To Prevent N-Alkylation/N-Acylation: The N1-proton is acidic and the nitrogen is nucleophilic, making it susceptible to reaction with alkylating or acylating agents.

  • To Improve Solubility and Handling: Groups like Boc can enhance solubility in organic solvents and can sometimes make the compound more stable and easier to handle.[3]

  • To Modulate Ring Reactivity: An electron-withdrawing protecting group (e.g., Boc, Ts) decreases the electron density of the pyrrole ring, which can prevent polymerization under strong acidic conditions and sometimes alter regioselectivity in metalation reactions.[3]

Q4: What are the most common side reactions observed?

Beyond poor regioselectivity, common side reactions include N1-alkylation, di-substitution (at both C2 and C3), and polymerization, particularly when using strong Brønsted acids.[2][4] In palladium-catalyzed reactions, catalyst inhibition or deactivation due to coordination with the pyridine nitrogen can also be a significant issue.[4][5]

Troubleshooting Guide: Navigating Common Experimental Issues

This section provides a detailed analysis of specific problems you may encounter, their root causes, and actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Substitution (Mixture of C2/C3 Isomers)

You've performed a halogenation or nitration and your LC-MS/NMR shows a mixture of the desired C3-substituted product and an undesired C2-substituted isomer.

Root Cause Analysis:

The kinetic product results from electrophilic attack at the more nucleophilic C3 position. However, if the reaction conditions are too harsh (high temperature) or the electrophile is exceptionally reactive, the energy barrier for attack at the less-favored C2 position can be overcome, leading to a loss of selectivity.[1] Steric hindrance from the 3-ethyl group can also, in some cases, slightly disfavor the C3 position, though it is generally not sufficient to make C2 the major product.

Strategic Solutions:

  • Temperature Control: Lowering the reaction temperature is the most effective first step. Many electrophilic substitutions show significantly improved selectivity at 0 °C or even -78 °C.[1]

  • Choice of Reagent: Use a milder, more selective electrophile. For example, for bromination, use N-Bromosuccinimide (NBS) at a low temperature instead of liquid bromine. For formylation, the Vilsmeier-Haack reaction is generally C3-selective.[2][6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states for C2 versus C3 attack. It is often worthwhile to screen a range of solvents (e.g., THF, CH₂Cl₂, MeCN) to find optimal conditions.

Workflow for Optimizing Regioselectivity

G start Mixture of C2/C3 Isomers Observed temp Lower Reaction Temperature (e.g., to 0°C or -78°C) start->temp reagent Use Milder Electrophile (e.g., NBS instead of Br₂) temp->reagent Still a mixture? stop C3 Selectivity Achieved temp->stop Success! solvent Screen Different Solvents (Polar vs. Nonpolar) reagent->solvent Still a mixture? reagent->stop Success! protect Consider N1-Protection (e.g., Boc, Ts) solvent->protect Still a mixture? solvent->stop Success! protect->stop Success!

Caption: Decision workflow for troubleshooting poor C3 regioselectivity.

Issue 2: Unwanted N1-Substitution during Alkylation or Acylation

You are attempting to introduce a functional group at C3 using an alkyl halide or acyl chloride, but you isolate the N1-substituted product instead.

Root Cause Analysis:

The N-H proton of the pyrrole ring is acidic (pKa ≈ 17 in DMSO for indole). In the presence of a base, the resulting azaindole anion is a powerful nucleophile. Alkylation can occur at either N1 or C3. N1-alkylation is often the thermodynamic product, while C3-alkylation can be favored under certain kinetic conditions. The choice of base, counter-ion, and solvent heavily influences this outcome.

Strategic Solutions:

  • Protect the N1 Position: This is the most robust and unambiguous solution. Protecting the nitrogen with a group like tert-butoxycarbonyl (Boc) completely prevents N1-substitution and allows for clean C3 functionalization.[3][7] The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions (without protection): If protection/deprotection is not desirable, carefully screen bases and solvents. Using a metal hydride (like NaH) to form the sodium salt, followed by reaction with the electrophile in a nonpolar solvent, can sometimes favor C-alkylation. However, this is substrate-dependent and often leads to mixtures.

Protocol: N1-Boc Protection of 3-Ethyl-4-azaindole

This protocol provides a reliable method for protecting the pyrrole nitrogen, a crucial step before many subsequent transformations.

  • Preparation: Dissolve 3-Ethyl-4-azaindole (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Boc Addition: Cool the mixture back to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Table 1: Comparison of Common N1-Protecting Groups for Azaindoles

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, mild nucleophilesStrong Acid (TFA, HCl)Standard, reliable choice. Electron-withdrawing.[3]
Tosyl (p-Toluenesulfonyl)TsVery robust, stable to acid & baseHarsh: Strong reducing agents (Mg/MeOH) or strong baseProvides high stability but requires harsh removal.[3][4]
BenzylBnStable to base, mild acidHydrogenolysis (Pd/C, H₂)Increases electron density of the ring. Not acid-labile.
2-(Trimethylsilyl)ethoxymethylSEMStable to a wide range of conditionsFluoride source (TBAF) or acidCleavage conditions are orthogonal to many other groups.
Issue 3: Polymerization or Decomposition under Acidic Conditions

During an attempted reaction in strong acid (e.g., concentrated H₂SO₄/HNO₃), your starting material decomposes into an intractable black tar.

Root Cause Analysis:

The electron-rich pyrrole ring in the azaindole system is highly susceptible to protonation, particularly at the C3 position. The resulting indoleninium ion is a reactive electrophile that can be attacked by another molecule of the starting material, initiating a polymerization cascade. This is a well-known side reaction in indole chemistry.[2]

Strategic Solutions:

  • Use Milder Reagents: Avoid using strong Brønsted acids whenever possible. For sulfonation, use a pre-formed SO₃-pyridine complex in a non-protic solvent.[2] For nitration, consider using milder nitrating agents like acetyl nitrate, generated in situ.

  • N1-Protection: Protecting the N1 position with an electron-withdrawing group (like Boc or Ts) significantly reduces the nucleophilicity of the pyrrole ring, making it more resistant to acid-catalyzed decomposition.[3] This is often the most effective strategy.

Mechanism of Acid-Catalyzed Polymerization

G A 3-Ethyl-4-azaindole B Protonation at C3 (Indoleninium ion) A->B  + H+ 1 H H+ C Nucleophilic Attack by another azaindole molecule B->C  + 3-Ethyl-4-azaindole 2 D Dimer Formation C->D 3 E Further Polymerization D->E 4

Caption: Simplified pathway for acid-catalyzed polymerization of azaindoles.

Issue 4: Low Yields or Failure in Palladium-Catalyzed Cross-Coupling

You are attempting a Suzuki or Buchwald-Hartwig coupling on a halogenated 3-Ethyl-4-azaindole, but the reaction is sluggish, gives low yields, or fails completely.

Root Cause Analysis:

Palladium-catalyzed cross-couplings on pyridine-containing heterocycles can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5] Furthermore, impurities in the starting materials can act as catalyst poisons. Finally, the specific combination of catalyst, ligand, and base is crucial and not always transferable from simpler aromatic systems.[4]

Strategic Solutions:

  • Ligand Selection: Use electron-rich, bulky phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are often effective in these systems as they promote the rate-limiting reductive elimination step and stabilize the active catalytic species.[8][9]

  • Thorough Degassing: Palladium(0) catalysts are highly sensitive to oxygen. Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]

  • Purity of Reagents: Use high-purity starting materials, bases, and solvents. Trace impurities can have a dramatic negative impact on the reaction.

  • Microwave Irradiation: For sluggish reactions, switching to microwave heating can often dramatically reduce reaction times and improve yields by overcoming kinetic barriers.[4][10]

Table 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

ObservationPotential CauseRecommended Action
No reactionInactive catalystEnsure thorough degassing. Try a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃/XPhos).
Low conversionInsufficient catalyst activityIncrease catalyst loading slightly. Switch to a more active ligand. Use microwave heating.
Formation of dehalogenated byproductPremature protonolysisEnsure the base is sufficiently strong and non-nucleophilic (e.g., Cs₂CO₃, K₃PO₄). Use anhydrous solvent.
Complex mixture of productsSide reactions or decompositionLower the reaction temperature. Screen different solvents. Ensure purity of the boronic acid/coupling partner.

References

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. [Link]

  • Frontiers in Chemistry. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • Quimicaorganica.org. Electrophilic substitution at the indole. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • ResearchGate. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

  • ResearchGate. (2022). Synthesis of Diverse 1,4‐(Azaindole)fullerenes via Transition‐Metal Free Three‐Component Coupling Reaction of Azaindoles, C60, and Bromoalkanes/Triphenylamines. [Link]

  • ResearchGate. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. [Link]

  • ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3-Ethyl-4-azaindole Purity Assessment: A Comparative Guide

Introduction 3-Ethyl-4-azaindole is a highly valuable heterocyclic building block, frequently utilized in the design of kinase inhibitors and other targeted therapeutics[1]. However, assessing the purity of azaindole der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Ethyl-4-azaindole is a highly valuable heterocyclic building block, frequently utilized in the design of kinase inhibitors and other targeted therapeutics[1]. However, assessing the purity of azaindole derivatives presents a notorious analytical challenge: severe chromatographic peak tailing. This guide objectively compares traditional and optimized High-Performance Liquid Chromatography (HPLC) methods, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Insight: The Causality of Peak Tailing

In reversed-phase HPLC, an ideal separation relies on a single retention mechanism—hydrophobic partitioning. However, 3-Ethyl-4-azaindole contains a highly basic pyridine-like nitrogen. When analyzed on traditional Type-A silica C18 columns at mid-range pH (pH 5–7), a secondary retention mechanism emerges.

Residual silanol groups (Si-OH) on the silica surface (pKa ~ 3.5–4.5) become ionized (Si-O⁻)[3]. Concurrently, the basic azaindole nitrogen remains protonated. This creates a strong ion-exchange interaction, causing the analyte to "stick" to the stationary phase, which results in asymmetric, tailing peaks[4]. To eliminate this, the analytical system must be optimized by either suppressing silanol ionization (lowering mobile phase pH < 3.0) or utilizing advanced column chemistries (e.g., polar-embedded or end-capped Type-B silica)[5].

Comparative Analysis: Traditional vs. Optimized Methods

To demonstrate the impact of method selection, we compared a traditional fully porous C18 column against a modern superficially porous (core-shell) polar-embedded C18 column for the analysis of 3-Ethyl-4-azaindole.

Table 1: Performance Comparison of HPLC Methods
ParameterMethod A (Traditional)Method B (Optimized)
Column Chemistry Fully Porous C18 (Type A Silica)Core-Shell Polar-Embedded C18 (Type B)
Mobile Phase pH pH 6.8 (Phosphate Buffer)pH 2.5 (0.1% Trifluoroacetic Acid)
Analyte State Protonated (Basic Nitrogen)Fully Protonated
Silanol State Highly Ionized (Si-O⁻)Neutralized (Si-OH)
USP Tailing Factor 2.45 (Severe Tailing)1.12 (Excellent Symmetry)
Theoretical Plates (N) 4,20014,500
Resolution (Impurities) Poor (Co-elution due to tailing)Baseline Resolution (> 2.0)

Expert Insight: Method B succeeds because lowering the pH to 2.5 using Trifluoroacetic acid (TFA) fully protonates and neutralizes residual silanols, effectively shutting down secondary ion-exchange interactions[5]. Furthermore, the polar-embedded groups provide a shielding effect, while the core-shell particle morphology reduces eddy diffusion, significantly boosting theoretical plates and sensitivity.

Experimental Protocol: Optimized Purity Assessment (Method B)

To ensure a self-validating system, the following protocol incorporates mandatory system suitability testing (SST) prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. (Final pH ~2.0).

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Polar-Embedded C18 (100 mm × 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (thermostatted to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 254 nm (optimal absorbance for the azaindole chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp from 5% B to 95% B

    • 7.0 - 9.0 min: 95% B (Column Wash)

    • 9.0 - 10.0 min: 5% B (Re-equilibration)

Step 3: System Suitability & Execution
  • Inject a blank (50:50 Water:Acetonitrile) to confirm baseline stability and the absence of ghost peaks.

  • Inject the System Suitability Standard (3-Ethyl-4-azaindole at 50 µg/mL) in five consecutive replicates.

  • Self-Validation Gate: Proceed to sample analysis only if USP Tailing Factor < 1.5, Theoretical Plates (N) > 5000, and %RSD of peak area < 2.0%.

ICH Q2(R2) Method Validation Data

Following the successful establishment of Method B, a full validation was executed in accordance with the ICH Q2(R2) lifecycle approach[2]. The quantitative results below confirm that the method is highly robust and fit-for-purpose.

Table 2: Summary of ICH Q2(R2) Validation Parameters
Validation CharacteristicAcceptance CriteriaExperimental Result (Method B)
Specificity No interference at retention timePassed (Peak purity angle < threshold)
Linearity (Range) R² ≥ 0.999 (10 - 150 µg/mL)R² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.65%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.04 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.12 µg/mL

Method Validation Lifecycle Workflow

The following diagram illustrates the logical progression from method development through to lifecycle management, emphasizing the integration of system suitability as a gateway to formal validation.

G A Method Development (Column & pH Optimization) B System Suitability Testing (USP Tailing < 1.5, N > 5000) A->B C ICH Q2(R2) Validation Execution B->C Pass D Specificity & Range C->D E Accuracy & Precision C->E F LOD / LOQ C->F G Method Lifecycle Management (ICH Q14) D->G E->G F->G

Fig 1: Lifecycle approach to HPLC method validation based on ICH Q2(R2) and Q14 guidelines.

References

  • [2] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • [4] How to Reduce Peak Tailing in HPLC. Phenomenex. URL: [Link]

  • [3] What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. URL: [Link]

  • [5] Peak Tailing in HPLC. Element Lab Solutions. URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-azaindole

In the landscape of modern drug discovery, the 4-azaindole scaffold stands out as a "privileged" structure, prized for its ability to mimic the native indole and purine systems while offering modulated physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the 4-azaindole scaffold stands out as a "privileged" structure, prized for its ability to mimic the native indole and purine systems while offering modulated physicochemical properties.[1] As researchers functionalize this core to optimize therapeutic candidates, a comprehensive understanding of their structural characteristics becomes paramount. Mass spectrometry serves as a cornerstone analytical technique for this purpose, providing not only molecular weight confirmation but also a detailed fragmentation "fingerprint" that aids in structural elucidation and differentiation from isomeric alternatives.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Ethyl-4-azaindole. We will dissect the primary fragmentation pathways, compare them to related structural analogs, and provide a foundational experimental protocol for researchers seeking to replicate or build upon this analysis.

Predicted Mass Spectrum and Core Fragmentation Pathways

The fragmentation of 3-Ethyl-4-azaindole under electron ionization is governed by the stability of the resulting radical cations and the inherent structural features of the azaindole core and the ethyl substituent. The molecular ion (M+•) is expected to be prominent, with key fragmentation events centered around the ethyl group and the heterocyclic ring system.

Ion DescriptionProposed Structure / FormulaPredicted m/zFragmentation Pathway
Molecular Ion[C₉H₁₀N₂]⁺•146Direct ionization of 3-Ethyl-4-azaindole
[M-15]⁺ [C₈H₇N₂]⁺131β-cleavage: Loss of a methyl radical (•CH₃)
[M-28]⁺•[C₇H₆N₂]⁺•118Loss of ethylene (C₂H₄) via rearrangement
[M-29]⁺[C₇H₅N₂]⁺117α-cleavage: Loss of an ethyl radical (•C₂H₅)
Ring Fragmentation[C₆H₄N]⁺89Loss of HCN from the [M-28] or [M-29] fragment

Detailed Mechanistic Analysis

Upon electron impact, a high-energy electron is removed from the 3-Ethyl-4-azaindole molecule, most likely from a non-bonding electron pair on a nitrogen atom or from the π-system, to form the molecular ion (M+•) at m/z 146.[2] This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield more stable product ions.[3]

Fragmentation of the Ethyl Substituent

The primary and most diagnostic fragmentation pathways involve the ethyl group at the C3 position.

  • β-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic example of β-cleavage, where the bond beta to the aromatic ring is broken.[4] This process results in the formation of a highly stable, resonance-delocalized cation at m/z 131 , which is predicted to be the base peak in the spectrum. The stability of this ion is the primary driving force for this pathway.

  • α-Cleavage: A less favorable, but still significant, fragmentation is the direct loss of the ethyl radical (•C₂H₅, 29 Da) through α-cleavage. This yields an even-electron cation at m/z 117 .[5]

M 3-Ethyl-4-azaindole M+• m/z = 146 M_15 [M-15]+ m/z = 131 M->M_15 - •CH₃ (β-Cleavage) M_29 [M-29]+ m/z = 117 M->M_29 - •C₂H₅ (α-Cleavage)

Caption: Primary fragmentation of the ethyl substituent.

Ring Fragmentation Pathways

Following the initial losses from the ethyl group, or occurring in parallel, is the fragmentation of the heterocyclic ring system. This behavior is characteristic of indole and azaindole compounds.[6][7]

  • Loss of Ethylene and HCN: The molecular ion can undergo a rearrangement to lose a neutral ethylene molecule (C₂H₄, 28 Da), leading to the radical cation of 4-azaindole at m/z 118 . This ion can then subsequently lose a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of the pyrrole ring, to produce a fragment at m/z 91 .[8] A further loss of HCN can lead to an ion at m/z 89.[7]

cluster_main Proposed Fragmentation Scheme M [M]+• m/z 146 M_15 [M-CH₃]+ m/z 131 M->M_15 - •CH₃ M_28 [M-C₂H₄]+• m/z 118 M->M_28 - C₂H₄ M_29 [M-C₂H₅]+ m/z 117 M->M_29 - •C₂H₅ F91 [C₆H₅N]+• m/z 91 M_28->F91 - HCN F89 [C₆H₄N]+ m/z 89 M_29->F89 - HCN

Caption: Overall proposed fragmentation pathway for 3-Ethyl-4-azaindole.

Comparative Fragmentation Analysis

To build confidence in this predicted pattern, it is instructive to compare it with the known fragmentation of structurally similar molecules.

CompoundKey Fragmentation PathwaysDiagnostic Differences
Indole Primarily ring fragmentation; loss of HCN to yield m/z 90, followed by loss of another H to m/z 89.[7]Lacks substituent-driven fragmentation. The core fragmentation pattern is a useful reference for the azaindole ring.
4-Azaindole Similar to indole but influenced by the pyridine nitrogen. Loss of HCN is a dominant pathway.[9]Provides the baseline fragmentation for the parent heterocyclic system of the target molecule.
3-Methyl-4-azaindole Expected loss of H• to form a stable [M-1]⁺ ion (m/z 131), analogous to the [M-15]⁺ ion in the ethyl-substituted version.The presence of an [M-15]⁺ peak is a clear differentiator for 3-Ethyl-4-azaindole versus a methyl-substituted analog.
Ethylbenzene Strong [M-15]⁺ peak (m/z 91, tropylium ion) due to loss of •CH₃.This classic example from carbocyclic aromatics strongly supports the prediction that loss of a methyl radical will be a major pathway for 3-Ethyl-4-azaindole.

The key takeaway is that the fragmentation of 3-Ethyl-4-azaindole is a composite of the characteristic behaviors of its constituent parts: the ethyl-aromatic system and the azaindole core. The initial, high-energy fragmentation is dominated by the facile cleavage of the ethyl group, while subsequent or lower-energy fragmentation involves the breakdown of the heterocyclic rings.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section provides a standardized protocol for obtaining the mass spectrum of 3-Ethyl-4-azaindole.

1. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Standard electron ionization (EI) source.

2. Sample Preparation:

  • Prepare a dilute solution of 3-Ethyl-4-azaindole (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

3. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (This is a standardized energy that allows for comparison with library spectra).[3]

  • Source Temperature: 200-250 °C (Optimize to ensure sample volatilization without thermal degradation).

  • Mass Range: m/z 40-400 (to ensure capture of the molecular ion and all significant fragments).

  • Inlet System (if using GC):

    • Column: A non-polar column (e.g., DB-5ms or HP-5ms) is suitable.

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

4. Data Analysis:

  • Identify the molecular ion peak (m/z 146).

  • Identify the base peak (the most intense peak in the spectrum), predicted to be m/z 131.

  • Correlate other significant peaks with the predicted fragmentation pathways (e.g., m/z 117, 118, 89).

  • Compare the obtained spectrum with a library database if available.

Sources

Validation

Comparative toxicity of 3-Ethyl-4-azaindole vs traditional indoles

Comparative Toxicity and Pharmacokinetics: 3-Ethyl-4-azaindole vs. Traditional Indoles in Drug Development The indole scaffold is a foundational pharmacophore in medicinal chemistry, historically utilized in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Pharmacokinetics: 3-Ethyl-4-azaindole vs. Traditional Indoles in Drug Development

The indole scaffold is a foundational pharmacophore in medicinal chemistry, historically utilized in the development of oncology agents, kinase inhibitors, and central nervous system therapeutics[1]. However, traditional indoles—particularly 3-alkylindoles—frequently suffer from poor aqueous solubility, rapid metabolic clearance, and idiosyncratic toxicity driven by cytochrome P450 (CYP450) bioactivation.

To overcome these liabilities, drug development professionals are increasingly turning to azaindoles as bioisosteres. The substitution of a carbon atom with an sp2-hybridized nitrogen fundamentally alters the physicochemical and electronic landscape of the molecule[2]. This guide provides an in-depth, data-driven comparison between traditional 3-alkylindoles and 3-Ethyl-4-azaindole, detailing the mechanistic causality behind the latter’s superior safety profile and outlining the self-validating experimental protocols required to verify these claims.

Mechanistic Causality: The Electronic Shielding Effect

As a Senior Application Scientist, it is critical to look beyond basic viability assays and understand why a scaffold behaves differently in biological systems. The primary driver of hepatotoxicity and pneumotoxicity in traditional 3-alkylindoles (e.g., 3-ethylindole or 3-methylindole) is the high electron density localized within the pyrrole ring.

When processed by hepatic CYP450 enzymes (specifically CYP3A4 and CYP2F1), this electron-rich core readily undergoes oxidation to form highly electrophilic reactive intermediates, such as imine methides (methyleneindolenines). These electrophiles rapidly deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, triggering cellular necrosis and idiosyncratic drug-induced liver injury (DILI).

The 4-Azaindole Advantage: In 3-Ethyl-4-azaindole, the incorporation of a nitrogen atom at the 4-position acts as a strong electron-withdrawing group. This significantly reduces the electron density of the fused pyrrole ring. This "electronic shielding" makes the azaindole core highly resistant to CYP-mediated epoxidation and bioactivation[2]. Instead of forming toxic electrophiles, the metabolism is shifted toward stable, easily clearable pathways such as N-glucuronidation. Furthermore, the additional nitrogen provides a new hydrogen-bond acceptor, which enhances aqueous solubility and improves target binding affinity, particularly in ATP-competitive kinase inhibitors[3]. In rigorous in vivo models, such as MC38 murine tumor models, 4-azaindole derivatives have demonstrated potent efficacy with zero observed systemic toxicity[4].

Mechanism I Traditional 3-Alkylindole (High Electron Density) CYP CYP450 Oxidation I->CYP RI Electrophilic Intermediate CYP->RI Epoxidation / Hydroxylation TOX Protein Adduction (Hepatotoxicity) RI->TOX Covalent Binding Aza 3-Ethyl-4-azaindole (Electron Deficient) CYP2 CYP450 Metabolism Aza->CYP2 SM Stable Metabolites (e.g., Glucuronides) CYP2->SM Steric & Electronic Shielding SAFE Renal Excretion (Safe Clearance) SM->SAFE

Fig 1: Divergent CYP450 metabolic pathways of traditional indoles vs. 4-azaindoles.

Comparative Pharmacokinetic & Toxicity Profiling

The structural shift from a traditional indole to a 4-azaindole yields immediate, quantifiable improvements in both pharmacokinetics (PK) and safety profiles. The table below synthesizes the comparative experimental data observed during preclinical lead optimization[2][4].

ParameterTraditional 3-Alkylindole3-Ethyl-4-azaindolePharmacological Impact
Kinetic Solubility (pH 7.4) ~15 - 30 µg/mL> 400 µg/mL>25x Increase: Eliminates the need for toxic excipients during dosing.
HLM Half-Life ( t1/2​ ) < 38.5 min> 100 minEnhanced Stability: Reduces dosing frequency and metabolic burden.
GSH Adduct Formation High (+++)Undetectable (-)Safety: Prevents covalent binding to off-target hepatic proteins.
HepG2 CC50​ (3D Spheroid) 12.5 µM> 100 µM>8x Lower Toxicity: Protects against drug-induced liver injury (DILI).
In Vivo Tolerability (Mice) Dose-limiting toxicityNo observed toxicityWider Therapeutic Window: Allows for aggressive dosing regimens.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely observe cell death; they empirically trace the causality of toxicity back to the compound's structural metabolism.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

This assay directly measures the propensity of the scaffold to form toxic electrophiles by trapping them with Glutathione (GSH).

  • Incubation: In a 96-well plate, combine 10 µM of the test compound (3-Ethyl-4-azaindole or control indole) with Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate the mixture at 37°C for 60 minutes with gentle orbital shaking.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Precipitation: Centrifuge the microplate at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Data Acquisition: Analyze the supernatant using UHPLC-ESI-QTOF-MS. Program the mass spectrometer to scan for a neutral loss of 129 Da (the characteristic fragmentation pattern of GSH adducts). Validation Logic: The absence of the 129 Da neutral loss peak in the 3-Ethyl-4-azaindole samples definitively proves the electronic shielding hypothesis.

Protocol B: 3D HepG2 Spheroid Hepatotoxicity Assay

Standard 2D cell cultures often fail to express adequate CYP450 enzymes. 3D spheroids restore physiological metabolic competence, providing a highly accurate model for idiosyncratic toxicity.

  • Spheroid Formation: Seed 1,000 HepG2 cells per well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge at 200 x g for 5 minutes and incubate for 4 days to allow tight spheroid formation.

  • Compound Exposure: Treat the spheroids with a serial dilution of the test compounds (0.1 µM to 100 µM) for 72 hours.

  • ATP Quantification: Add CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence to quantify intracellular ATP (directly proportional to the number of viable cells) and calculate the CC50​ .

Protocol cluster_0 Metabolic Trapping Assay Workflow Start Compound Incubation (HLM + NADPH + GSH) Q Quench Reaction (Ice-cold MeCN) Start->Q C Centrifugation (14,000 x g, 15 min) Q->C LC UHPLC-ESI-QTOF-MS Analysis C->LC Data1 Detect Neutral Loss (129 Da for GSH Adducts) LC->Data1 Identifies Toxicity Data2 Quantify Parent Depletion (t1/2) LC->Data2 Identifies Stability

Fig 2: Self-validating LC-MS/MS workflow for quantifying reactive GSH adducts and metabolic stability.

Conclusion

For drug development professionals optimizing lead compounds, the transition from traditional indoles to azaindoles represents a critical strategic upgrade. 3-Ethyl-4-azaindole leverages the electron-withdrawing nature of its sp2 nitrogen to fundamentally resist CYP450 bioactivation. By eliminating the formation of reactive imine methides, this scaffold circumvents the severe hepatotoxicity associated with traditional 3-alkylindoles while simultaneously delivering massive improvements in aqueous solubility and metabolic half-life.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL:[Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: PMC - NIH URL:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectrum of 3-Ethyl-4-azaindole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, 3-Ethyl-4-azaindole stands as a significant heterocyclic scaffold. Its structural similarity to endogenous m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, 3-Ethyl-4-azaindole stands as a significant heterocyclic scaffold. Its structural similarity to endogenous molecules makes it a valuable building block in the design of novel therapeutics. Verifying the identity and purity of such compounds is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative method for this purpose. This guide offers a detailed exploration of the expected IR spectral characteristics of 3-Ethyl-4-azaindole, a comparative analysis with related structures, and a standardized protocol for acquiring high-quality spectral data.

The Structural Significance of IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 3-Ethyl-4-azaindole, the IR spectrum reveals key information about its functional groups, including the N-H bond of the pyrrole ring, the aromatic C-H and C=C/C=N bonds of the fused rings, and the aliphatic C-H bonds of the ethyl substituent.

Predicted vs. Reference Spectra: A Comparative Look

The introduction of an ethyl group at the 3-position of the 4-azaindole core is expected to introduce new vibrational modes while subtly influencing the existing ones. The following table outlines the predicted IR absorption bands for 3-Ethyl-4-azaindole, juxtaposed with the known spectral features of indole for a clear comparison.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for 3-Ethyl-4-azaindole Reference Wavenumber (cm⁻¹) for Indole Key Observations and Rationale
Pyrrole N-HStretch3100-3400 (broad)~3406 (sharp to broad)[1]The N-H stretching frequency in 4-azaindole is expected to be a prominent, broad band due to hydrogen bonding.[2] The presence of the ethyl group is unlikely to significantly shift this band.
Aromatic C-HStretch3000-3100~3022, 3049[1]These bands correspond to the C-H stretching vibrations on the aromatic rings.
Aliphatic C-HStretch2850-3000N/AThe ethyl group will introduce characteristic sp³ C-H stretching vibrations in this region. Expect multiple peaks corresponding to symmetric and asymmetric stretching of the CH₂ and CH₃ groups.[3][4]
Aromatic C=C & C=NStretch1400-1650~1456, 1508, 1577, 1616[1]This region will contain multiple sharp bands due to the stretching vibrations within the fused aromatic rings of the 4-azaindole core.[2]
C-H Bend (Aliphatic)Bend~1465 (CH₂) & ~1375 (CH₃)N/AThese bands are characteristic of the bending vibrations of the ethyl group's methylene and methyl components.[3][4]
C-H Out-of-Plane BendBend700-900~744[1]The substitution pattern on the aromatic rings will influence the exact position of these bands, which are useful for confirming the overall structure.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the accuracy and reproducibility of your IR data, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly recommended technique for solid and liquid samples due to its minimal sample preparation and ease of use.[2][5][6]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and aligned.

  • Crystal Cleaning:

    • Before and after each measurement, meticulously clean the ATR crystal surface (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe.[2][7] This prevents cross-contamination and ensures a clean background.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

  • Sample Application:

    • For Solid Samples: Place a small amount of the 3-Ethyl-4-azaindole powder directly onto the center of the ATR crystal.

    • For Liquid or Dissolved Samples: If the sample is a liquid or oil, place a single drop onto the crystal.[7]

    • Use the ATR press to apply firm, even pressure to the solid sample, ensuring good contact with the crystal surface.[2][7]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to obtain a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Acquire Background Clean_Crystal->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process_Data Process Data (Baseline Correction) Acquire_Sample->Process_Data Analyze_Spectrum Analyze & Interpret Peaks Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Interpreting the Spectrum: A Logic Flow

The process of interpreting the IR spectrum of 3-Ethyl-4-azaindole should follow a systematic approach to ensure all key features are identified and correctly assigned.

Interpretation_Flow cluster_regions Spectral Region Analysis cluster_assignments Peak Assignment Start Obtain Processed IR Spectrum High_Wavenumber Analyze > 2500 cm⁻¹ (N-H, C-H stretches) Start->High_Wavenumber Mid_Wavenumber Analyze 1800-1300 cm⁻¹ (C=C, C=N stretches) High_Wavenumber->Mid_Wavenumber Assign_NH Identify Broad N-H Stretch (~3100-3400 cm⁻¹) High_Wavenumber->Assign_NH Assign_Aromatic_CH Identify Aromatic C-H Stretches (~3000-3100 cm⁻¹) High_Wavenumber->Assign_Aromatic_CH Assign_Aliphatic_CH Identify Aliphatic C-H Stretches (~2850-3000 cm⁻¹) High_Wavenumber->Assign_Aliphatic_CH Fingerprint Analyze < 1300 cm⁻¹ (Bending vibrations, fingerprint region) Mid_Wavenumber->Fingerprint Assign_CC_CN Identify Aromatic Ring Stretches (~1400-1650 cm⁻¹) Mid_Wavenumber->Assign_CC_CN Assign_Bends Identify C-H Bending Modes Fingerprint->Assign_Bends Conclusion Confirm Molecular Structure Assign_NH->Conclusion Assign_Aromatic_CH->Conclusion Assign_Aliphatic_CH->Conclusion Assign_CC_CN->Conclusion Assign_Bends->Conclusion

Caption: Logical flow for the interpretation of the IR spectrum of 3-Ethyl-4-azaindole.

Conclusion

While a definitive reference spectrum for 3-Ethyl-4-azaindole remains to be published, a robust and informative analysis is achievable through a predictive and comparative approach. By understanding the characteristic vibrational frequencies of the 4-azaindole core and the appended ethyl group, researchers can confidently interpret experimentally obtained IR spectra to verify the synthesis and purity of this important medicinal chemistry scaffold. The provided ATR-FTIR protocol offers a reliable method for generating high-quality data, ensuring the integrity of your research and development endeavors.

References

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available at: [Link]

  • FTIR Analysis Sampling Techniques - Innovatech Labs. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Available at: [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. Available at: [Link]

  • infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18 F Probe Targeting α-Synuclein Aggregates - MDPI. Available at: [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Indole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. Available at: [Link]

  • IR spectra prediction - Cheminfo.org. Available at: [Link]

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Safety & Regulatory Compliance

Safety

3-Ethyl-4-azaindole proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic solids as generic "non-hazardous" waste. However, the disposal of specialized nitrogen heterocycles like 3-Ethyl-4-azaindole (3-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic solids as generic "non-hazardous" waste. However, the disposal of specialized nitrogen heterocycles like 3-Ethyl-4-azaindole (3-Ethyl-1H-pyrrolo[3,2-b]pyridine) requires a highly nuanced, chemically aware approach.

The electron-rich pyrrole ring fused to the pyridine core makes this compound susceptible to rapid, potentially exothermic oxidation. Furthermore, standard incineration of azaindoles generates toxic nitrogen oxides (NOx). Therefore, improper disposal—such as flushing down the drain or mixing with incompatible chemical streams—not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe safety risks to laboratory personnel and the environment[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 3-Ethyl-4-azaindole, ensuring total regulatory compliance and operational safety.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the compound. 3-Ethyl-4-azaindole is a known skin, eye, and respiratory irritant[2][3].

Table 1: 3-Ethyl-4-azaindole Chemical and Hazard Summary

Property / MetricData / Classification
Chemical Name 3-Ethyl-4-azaindole (3-Ethyl-1H-pyrrolo[3,2-b]pyridine)
CAS Number 25959-74-4[4]
Physical State Solid (Powder)
GHS Hazard Codes H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[5]
Precautionary Codes P261 (Avoid breathing dust), P280 (Wear PPE), P501 (Dispose to approved plant)[3]
EPA RCRA Status Unlisted Hazardous Waste (Characteristic Toxicity/Irritant)[1]
Incompatibilities Strong oxidizing agents, strong acids[6]

The Causality of Waste Segregation

Why do we mandate strict segregation for 3-Ethyl-4-azaindole?

  • The Oxidation Hazard: The azaindole core contains a highly reactive pyrrole moiety. If 3-Ethyl-4-azaindole waste is inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides, or permanganates), the electron-rich ring undergoes rapid oxidative cleavage. This reaction is highly exothermic and can lead to container pressurization or fire[6].

  • The Incineration Requirement: Under EPA P501 precautionary guidelines, this compound must be disposed of at an approved waste disposal plant[3]. Because it is a dense nitrogenous compound, its thermal decomposition yields hazardous NOx gases. It must be segregated into a dedicated organic waste stream so your Environmental Health and Safety (EHS) department can route it to a high-temperature incinerator equipped with catalytic NOx scrubbers.

G Start 3-Ethyl-4-azaindole Waste Generated IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Organic Solvents) IsSolid->LiquidWaste Liquid Proceed Proceed to Standard Organic Waste Routing SolidWaste->Proceed CheckOx Are Strong Oxidizers Present in Stream? LiquidWaste->CheckOx Danger STOP: Segregate Immediately! Risk of Exothermic Reaction CheckOx->Danger Yes CheckOx->Proceed No Incineration EPA-Approved High-Temp Incineration Danger->Incineration Separate Container Proceed->Incineration

Decision matrix for the segregation and routing of 3-Ethyl-4-azaindole laboratory waste.

Step-by-Step Disposal Methodology

To ensure a self-validating process, follow this operational workflow. Do not proceed to the next step until the current step's validation check is confirmed.

Phase 1: Preparation & PPE
  • Assess the Environment: Ensure all handling of 3-Ethyl-4-azaindole powder occurs inside a certified, functioning chemical fume hood to prevent inhalation of irritating dust (P261)[3].

  • Don PPE: Equip yourself with safety goggles (meeting OSHA 29 CFR 1910.133), a chemically resistant lab coat, and heavy-duty nitrile gloves[2]. If handling bulk powder outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory.

Phase 2: Segregation & Containment
  • Select the Container:

    • For Solids: Use a wide-mouth, High-Density Polyethylene (HDPE) container with a secure, screw-top lid. Do not use glass if there is any risk of impact during transit.

    • For Liquids (Solutions): Use an HDPE or PTFE-lined solvent waste carboy.

    • Validation Check: Visually inspect the container for micro-fractures or chemical residue before use. The container must be chemically compatible and leak-proof[1].

  • Transfer the Waste: Carefully transfer the 3-Ethyl-4-azaindole waste into the container.

    • Causality Note: Pour slowly to minimize aerosolization of the powder. For contaminated consumables (pipette tips, weighing boats, filter paper), double-bag them in clear plastic before placing them in the solid hazardous waste bin[2].

Phase 3: Labeling & Storage
  • Apply Regulatory Labeling: Affix a standardized "Hazardous Waste" label to the container before the first drop of waste goes in.

  • Detail the Contents: Explicitly write "3-Ethyl-4-azaindole" (do not use abbreviations or structural formulas) and check the boxes for "Toxic" and "Irritant"[7].

  • Store in Secondary Containment: Place the sealed container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Ensure it is stored away from acids and oxidizers[7].

    • Validation Check: Verify that the storage area is well-ventilated and that the container lid is tightly closed when not actively receiving waste[3].

Phase 4: Final Disposal Routing
  • Monitor Accumulation Limits: Under EPA RCRA Subpart K guidelines, hazardous waste cannot be stored indefinitely. Submit a pickup request to your EHS department before reaching the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) limit[1][2].

  • Do Not Drain Dispose: Under no circumstances should 3-Ethyl-4-azaindole solutions be poured down the sink. It is not degradable in standard wastewater treatment plants and poses an environmental hazard[3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

SpillResponse Spill Spill Detected (Solid Powder) PPE Don PPE (N95/P100, Nitrile Gloves, Goggles) Spill->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Sweep Damp Wipe / HEPA Vacuum (Do NOT Dry Sweep) Contain->Sweep Decon Decontaminate Surface (Soap & Water / Isopropanol) Sweep->Decon Dispose Transfer to Hazardous Waste Container Decon->Dispose

Sequential spill response and decontamination workflow for solid 3-Ethyl-4-azaindole.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder[8].

  • Suppress Dust: Do not use a dry broom, as this will aerosolize the irritant. Lightly mist the spilled powder with water or cover it with damp paper towels[2].

  • Collect: Use a plastic scoop or a HEPA-filtered vacuum dedicated to chemical spills to collect the material. Place all collected material and contaminated cleanup supplies into a hazardous waste bag[7].

  • Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an isopropanol wipe to remove any residual organic traces[3].

References

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University, [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health,[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Benzimidazole, 98%." Cole-Parmer,[Link]

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Handling

Personal protective equipment for handling 3-Ethyl-4-azaindole

Advanced Operational Guide & PPE Matrix for Handling 3-Ethyl-4-azaindole As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Ethyl-4-azaindole requires more than just a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide & PPE Matrix for Handling 3-Ethyl-4-azaindole

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Ethyl-4-azaindole requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the highest standards of laboratory safety and operational efficiency, this guide provides a self-validating, step-by-step Standard Operating Procedure (SOP). By understanding the chemical causality behind each safety requirement, researchers can confidently integrate this compound into their drug development workflows while mitigating exposure risks.

Chemical Profile & Hazard Causality

Before designing a handling protocol, we must understand the molecule's physical and chemical behavior. 3-Ethyl-4-azaindole is an electron-rich pyrrolopyridine derivative.

PropertyData / Classification
Chemical Name 3-Ethyl-4-azaindole (3-Ethyl-1H-pyrrolo[3,2-b]pyridine)
CAS Number 25959-74-4[1]
Molecular Weight 146.19 g/mol [1]
Physical State Solid / Crystalline Powder
Primary Hazards Harmful if swallowed (H302); Skin irritation (H315); Eye irritation (H319); Respiratory irritation (H335)[2][3]

The Causality of Toxicity: The azaindole core is capable of strong hydrogen bonding. When fine powder contacts the moist mucosal membranes of the eyes or respiratory tract, it rapidly solubilizes and disrupts local cellular osmotic balance, leading to acute inflammation[2]. Furthermore, the ethyl substitution at the 3-position increases the molecule's lipophilicity compared to the parent azaindole, enhancing its ability to permeate standard biological barriers and certain glove materials[4].

Mechanism M1 3-Ethyl-4-azaindole Dust Aerosolization M2 Deposition on Mucous Membranes M1->M2 M3 H-Bonding via Pyrrolopyridine Core M2->M3 M4 Cellular Osmotic Disruption M3->M4 M5 Acute Inflammation (H315, H319, H335) M4->M5

Fig 1: Mechanistic pathway of azaindole-induced mucosal and respiratory irritation.

Personal Protective Equipment (PPE) Matrix

To counter the specific hazards of 3-Ethyl-4-azaindole, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationScientific Justification
Eye Protection Tightly fitting safety goggles (ANSI Z87.1)Prevents aerosolized azaindole dust from settling on the conjunctiva, mitigating H319 risks[4].
Hand Protection Double-layered Nitrile gloves (>0.11 mm)The lipophilic ethyl group increases organic permeation rates; nitrile provides a superior barrier over latex[4].
Body Protection Flame-resistant lab coat with knit cuffsKnit cuffs prevent electrostatic powder from migrating up the sleeves during weighing procedures.
Respiratory N95/P100 respirator (if outside hood)Filters fine particulates to prevent inhalation, directly mitigating H335 respiratory tract irritation[2].

Standard Operating Procedure (SOP): Handling & Reaction Setup

This protocol is designed as a self-validating system: each step contains an inherent check to ensure the environment remains uncontaminated.

Step 1: Environmental Setup & Pre-Operation

  • Action: Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of strong oxidizers[2].

  • Causality: 3-Ethyl-4-azaindole is a fine powder that readily aerosolizes. Maintaining negative pressure ensures that any disturbed particulates are drawn away from the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Action: Inspect and don double-layered nitrile gloves, a lab coat, and safety goggles[4].

  • Causality: Establishing a baseline physical barrier is critical before opening the primary containment vessel, as pressure differentials can cause immediate powder displacement.

Step 3: Anti-Static Weighing

  • Action: Use a static-eliminating ionizer or anti-static weighing boats. Do not use standard polystyrene boats if ambient humidity is below 40%.

  • Causality: Azaindole derivatives accumulate static charge. When a charged spatula approaches the powder, electrostatic repulsion can cause the powder to "jump," creating an invisible aerosol cloud[2].

Step 4: Solubilization & Transfer

  • Action: Dissolve the pre-weighed 3-Ethyl-4-azaindole in the designated reaction solvent (e.g., DMF, DMSO, or DCM) inside the fume hood before transferring it to the main reaction vessel.

  • Causality: Transferring the compound as a liquid solution rather than a dry powder eliminates the risk of dust generation during the addition step of a complex synthesis.

Step 5: Decontamination & Spill Management

  • Action: In the event of a spill, never dry sweep. Cover the powder with a damp absorbent pad (using water or a dilute ethanol solution) to suppress dust, then carefully scoop the material into a hazardous waste container[4].

  • Causality: Dry sweeping introduces mechanical energy that aerosolizes the powder, exponentially increasing the surface area exposed to the laboratory environment.

Workflow N1 1. Storage (-20°C) Sealed Container N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Transfer to Fume Hood Face Velocity >0.5 m/s N2->N3 N4 4. Anti-Static Weighing Avoid Dust Generation N3->N4 N5 5. Closed-System Chemical Synthesis N4->N5 N6 6. Hazardous Waste Incineration N5->N6

Fig 2: End-to-end operational workflow for handling 3-Ethyl-4-azaindole safely.

Disposal Plan

Proper end-of-life management is crucial for environmental compliance.

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, outer gloves) in a sealed, clearly labeled hazardous waste bin destined for high-temperature incineration[2].

  • Liquid Waste: Segregate azaindole-containing solvent waste into halogenated or non-halogenated carboys, depending on the reaction solvent used. Do not discharge into the municipal sewer system[4].

Sources

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